molecular formula C10H14O2 B073506 2-Ethyl-1,4-dimethoxybenzene CAS No. 1199-08-2

2-Ethyl-1,4-dimethoxybenzene

Cat. No.: B073506
CAS No.: 1199-08-2
M. Wt: 166.22 g/mol
InChI Key: CCZCWRYUYQRBPE-UHFFFAOYSA-N
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Description

2-Ethyl-1,4-dimethoxybenzene is a versatile and valuable substituted benzene derivative extensively employed in organic synthesis and materials science research. Its core utility lies in its electron-rich aromatic ring system, where the two methoxy groups act as strong activating and ortho-para directing groups, making it an exceptional precursor for electrophilic aromatic substitution reactions. This compound serves as a key synthon in the construction of more complex organic architectures, including natural product analogs, redox-active ligands, and advanced polymer backbones. A significant area of application is in the development of organic electronic materials, where its derivatization can lead to novel monomers for conducting polymers or components for organic light-emitting diodes (OLEDs). Furthermore, the ethyl substituent introduces subtle steric and electronic modifications that can fine-tune the compound's crystallinity, solubility, and overall reactivity compared to its unalkylated counterpart, 1,4-dimethoxybenzene. Researchers also utilize this compound in mechanistic studies to investigate steric effects in directed ortho-metalation and as a model substrate in catalytic oxidation processes. Its well-defined structure provides a robust platform for exploring structure-property relationships in the design of new functional materials and chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCWRYUYQRBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343777
Record name 2-Ethyl-1,4-dimethoxybenzene
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-08-2
Record name 2-Ethyl-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,4-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,4-dimethoxybenzene is an aromatic organic compound belonging to the dimethoxybenzene class. Its chemical structure, featuring a benzene ring substituted with two methoxy groups and an ethyl group, makes it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety information, and potential, though currently underexplored, relevance in the broader context of medicinal chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, the dimethoxybenzene scaffold is present in numerous biologically active molecules, suggesting the potential for further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 1199-08-2[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name This compound
SMILES CCC1=C(C=CC(=C1)OC)OC[1]
InChI InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3
Table 2: Physical Properties
PropertyValue
Boiling Point 104-105 °C
Density 0.976 g/cm³
LogP 2.2662
Topological Polar Surface Area 18.46 Ų
Refractive Index Data not available
Melting Point Data not available
Solubility Data not available

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the electron-rich benzene ring.

General Reaction Scheme

Synthesis_of_2_Ethyl_1_4_dimethoxybenzene cluster_reactants Reactants cluster_conditions Conditions reactant1 1,4-Dimethoxybenzene product This compound reactant1->product reactant2 Ethylating Agent (e.g., Ethyl Bromide) reactant2->product catalyst Lewis Acid (e.g., AlCl3) catalyst->product Drug_Discovery_Workflow cluster_workflow Hypothetical Drug Discovery Workflow node_synthesis Synthesis & Purification This compound node_screening High-Throughput Screening Identify initial biological activity node_synthesis:f0->node_screening:f0 node_sar Structure-Activity Relationship (SAR) Synthesize and test analogues node_screening:f0->node_sar:f0 node_lead_opt Lead Optimization Improve potency, selectivity, and ADME properties node_sar:f0->node_lead_opt:f0 node_preclinical Preclinical Studies In vitro and in vivo testing node_lead_opt:f0->node_preclinical:f0

References

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,4-dimethoxybenzene, an aromatic organic compound, holds interest within the scientific community for its potential applications in synthetic chemistry and as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and a summary of the known biological significance of related dimethoxybenzene derivatives, offering a valuable resource for professionals in research and drug development.

IUPAC Name and Chemical Structure

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with two methoxy groups at positions 1 and 4, and an ethyl group at position 2.

The canonical SMILES representation of the molecule is CCC1=C(C=CC(=C1)OC)OC.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1199-08-2[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Boiling Point 104-105 °C
Density 0.976 g/cm³
Refractive Index 1.489
Flash Point 84 °C
LogP 2.26620
Vapor Pressure 0.0817 mmHg at 25°C

Spectroscopic Information:

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. While a specific protocol for ethylation is not extensively detailed in the literature, a general procedure can be adapted from the well-documented alkylation reactions using alcohols as alkylating agents in the presence of a strong acid catalyst.

General Protocol for Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene:

This protocol is based on the alkylation of 1,4-dimethoxybenzene with an alcohol and should be adapted and optimized for the use of an ethylating agent such as ethanol.

Materials:

  • 1,4-dimethoxybenzene

  • Ethanol (as the ethylating agent)

  • Concentrated Sulfuric Acid (catalyst)

  • Glacial Acetic Acid (solvent)

  • Ice

  • Water

  • Methanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 1,4-dimethoxybenzene in glacial acetic acid.

  • Addition of Alkylating Agent: To this solution, add a molar excess of ethanol.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction.

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition of the catalyst is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over ice-water to quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 1,4-Dimethoxybenzene step1 Dissolution in Acetic Acid start1->step1 start2 Ethanol step2 Addition of Ethanol start2->step2 start3 Conc. Sulfuric Acid step4 Catalyst Addition (H₂SO₄) start3->step4 start4 Glacial Acetic Acid start4->step1 step1->step2 step3 Cooling (Ice Bath) step2->step3 step3->step4 step5 Reaction at Room Temp. step4->step5 step6 Quenching with Ice-Water step5->step6 step7 Vacuum Filtration step6->step7 step8 Washing with Water step7->step8 step9 Recrystallization (Methanol) step8->step9 end Pure this compound step9->end

A flowchart illustrating the general synthetic workflow for this compound.

Relevance in Drug Development and Biological Activity of Dimethoxybenzene Scaffolds

While specific biological activities of this compound are not extensively reported, the dimethoxybenzene moiety is a common feature in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Derivatives of dimethoxybenzene have been investigated for a range of pharmacological activities, including:

  • Antimicrobial Activity: Certain dimethoxybenzene-containing compounds have demonstrated inhibitory effects against various bacterial and fungal strains.

  • Anticancer Activity: The dimethoxybenzene scaffold is present in some natural and synthetic compounds with reported cytotoxic effects against cancer cell lines.

  • Anti-inflammatory and Antioxidant Properties: The methoxy groups on the benzene ring can influence the electronic properties of the molecule, contributing to antioxidant and anti-inflammatory effects in some derivatives.

Signaling Pathway Implication (Hypothetical):

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by derivatives of this compound is the NF-κB signaling pathway, which is central to inflammation and cancer.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimulus LPS, TNF-α, etc. receptor TLR4, TNFR stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes activates derivative This compound Derivative derivative->IKK Inhibits

Hypothetical inhibition of the NF-κB signaling pathway by a derivative.

This diagram illustrates a potential mechanism where a derivative of this compound could inhibit the IKK complex, thereby preventing the phosphorylation of IκB and the subsequent translocation of NF-κB to the nucleus, leading to a reduction in the expression of pro-inflammatory genes. This represents a plausible area of investigation for novel therapeutics based on this chemical scaffold.

References

Synthesis of 2-Ethyl-1,4-dimethoxybenzene from 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1,4-dimethoxybenzene from 1,4-dimethoxybenzene. The synthesis is a robust two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and fine chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound from 1,4-dimethoxybenzene is efficiently achieved through a two-step reaction sequence. The overall transformation is depicted below:

Overall Synthesis Overall Synthesis of this compound 1_4_dimethoxybenzene 1,4-Dimethoxybenzene intermediate 2-Acetyl-1,4-dimethoxybenzene 1_4_dimethoxybenzene->intermediate Step 1: Friedel-Crafts Acylation final_product This compound intermediate->final_product Step 2: Reduction

Caption: Overall two-step synthesis pathway.

The first step is a Friedel-Crafts acylation of the starting material, 1,4-dimethoxybenzene, to introduce an acetyl group, yielding the intermediate 2-acetyl-1,4-dimethoxybenzene (also known as 2,5-dimethoxyacetophenone). The second step involves the reduction of the ketone functionality of the intermediate to an ethyl group, affording the desired product, this compound.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, an acyl group is introduced onto the aromatic ring of 1,4-dimethoxybenzene. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acylating agent, commonly acetyl chloride or acetic anhydride.[1] The methoxy groups of 1,4-dimethoxybenzene are activating and ortho-, para-directing, leading to the formation of the 2-acylated product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of activated aromatic compounds.[2]

Materials:

  • 1,4-Dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride.

  • Addition of 1,4-Dimethoxybenzene: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 5% hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-acetyl-1,4-dimethoxybenzene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data: Friedel-Crafts Acylation
ParameterValue/Description
Reactants
1,4-Dimethoxybenzene1.0 equivalent
Acetyl Chloride1.0 - 1.1 equivalents
Aluminum Chloride (AlCl₃)1.1 - 1.2 equivalents
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature 0-5 °C for addition, then room temperature
Reaction Time 1-3 hours
Typical Yield 60-80%

Step 2: Reduction of 2-Acetyl-1,4-dimethoxybenzene

The reduction of the acetyl group in 2-acetyl-1,4-dimethoxybenzene to an ethyl group can be accomplished by several methods. The choice of method depends on the desired reaction conditions (acidic vs. basic) and the presence of other functional groups in the molecule. The three most common methods are the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.[3]

Reduction Methods
  • Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[4][5] It is performed under strongly acidic conditions and is particularly effective for aryl ketones.[4]

  • Wolff-Kishner Reduction: This reduction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6] The reaction proceeds under basic conditions.[6]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C).[3] It is generally performed under neutral or mildly acidic/basic conditions.

Experimental Protocol: Clemmensen Reduction

This protocol is a general procedure for the Clemmensen reduction of aryl ketones.[5]

Materials:

  • 2-Acetyl-1,4-dimethoxybenzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Round-bottom flask with a stir bar

  • Reflux condenser

Procedure:

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

  • Addition of Ketone: Add a solution of 2-acetyl-1,4-dimethoxybenzene in toluene to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

  • Work-up: After cooling, decant the toluene layer. Extract the aqueous layer with fresh toluene.

  • Washing and Concentration: Combine the organic layers, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or column chromatography.

Experimental Protocol: Wolff-Kishner Reduction

This protocol is a general procedure for the Wolff-Kishner reduction.[6]

Materials:

  • 2-Acetyl-1,4-dimethoxybenzene

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Round-bottom flask with a stir bar

  • Distillation head and condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-acetyl-1,4-dimethoxybenzene, hydrazine hydrate, and ethylene glycol.

  • Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Addition of Base: Cool the mixture and add potassium hydroxide pellets.

  • Reaction: Slowly heat the mixture, allowing water and excess hydrazine to distill off. Once the temperature reaches 190-200 °C, maintain it at this temperature for 3-4 hours.

  • Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Concentration: Wash the combined organic extracts with dilute acid and water, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Quantitative Data: Reduction Methods
ParameterClemmensen ReductionWolff-Kishner ReductionCatalytic Hydrogenation
Reducing Agent Zinc Amalgam (Zn(Hg))Hydrazine Hydrate (N₂H₄·H₂O) & KOHHydrogen Gas (H₂) & Palladium on Carbon (Pd/C)
Solvent Toluene, WaterEthylene GlycolEthanol, Methanol, or Ethyl Acetate
Reaction Temperature Reflux (approx. 110 °C)190-200 °CRoom Temperature to 50 °C
Reaction Time 4-8 hours4-6 hours2-24 hours
Typical Yield 60-80%70-90%85-95%
Conditions Strongly AcidicStrongly BasicNeutral to Mildly Acidic/Basic

Visualizations

Reaction Pathway Diagram

Detailed Synthesis Pathway Detailed Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1_4_DMB 1,4-Dimethoxybenzene Acylation_Reaction Acylation 1_4_DMB->Acylation_Reaction AcCl Acetyl Chloride AcCl->Acylation_Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation_Reaction Intermediate 2-Acetyl-1,4-dimethoxybenzene Acylation_Reaction->Intermediate Reduction_Reaction Reduction Intermediate->Reduction_Reaction Reducing_Agent Reducing Agent (e.g., Zn(Hg)/HCl) Reducing_Agent->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product

Caption: Detailed two-step reaction pathway.

Experimental Workflow Diagram

Experimental Workflow General Experimental Workflow Start Start Acylation Friedel-Crafts Acylation (Step 1) Start->Acylation Acylation_Workup Aqueous Work-up & Extraction Acylation->Acylation_Workup Acylation_Purification Purification of Intermediate (Recrystallization/Chromatography) Acylation_Workup->Acylation_Purification Reduction Reduction of Ketone (Step 2) Acylation_Purification->Reduction Reduction_Workup Aqueous Work-up & Extraction Reduction->Reduction_Workup Reduction_Purification Purification of Final Product (Distillation/Chromatography) Reduction_Workup->Reduction_Purification Analysis Characterization (NMR, IR, MS) Reduction_Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from 1,4-dimethoxybenzene is a well-established and high-yielding process. The two-step approach of Friedel-Crafts acylation followed by reduction offers flexibility in the choice of reagents and reaction conditions, allowing for adaptation to various laboratory settings and scales. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and materials science. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

Physical and chemical properties of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

Introduction

This compound, also known as 1-ethyl-2,5-dimethoxybenzene or ethylhydroquinone dimethyl ether, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with an ethyl group and two methoxy groups at positions 1 and 4. This guide provides a comprehensive overview of its physical and chemical properties, spectral information, potential synthetic routes, and safety data, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

Identifiers and General Properties
PropertyValueSource
CAS Number 1199-08-2[2][3][4]
Molecular Formula C₁₀H₁₄O₂[2][3][4]
Molecular Weight 166.22 g/mol [3][4]
IUPAC Name This compound[3]
SMILES CCC1=C(C=CC(=C1)OC)OC[3][4]
InChIKey CCZCWRYUYQRBPE-UHFFFAOYSA-N[2][3]
Physicochemical Data
PropertyValueSource
Density 0.976 g/cm³[1][2]
Boiling Point 104-105 °C[1][2]
Flash Point 84 °C[1][2]
Refractive Index 1.489[1][2]
Vapor Pressure 0.0817 mmHg at 25°C[1][2]
LogP 2.26620[2]
Topological Polar Surface Area (TPSA) 18.46 Ų[4]

Spectral Information

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

Spectrum TypeKey FeaturesSource
Mass Spectrometry (GC-MS) Top Peak (m/z): 151; Second Highest (m/z): 166[3]
¹³C NMR Spectra available from spectral databases.[3]
Infrared (IR) Spectra Vapor phase IR spectra are available.[3]
Kovats Retention Index Semi-standard non-polar: 1327.1; Standard polar: 1861[3]

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This type of electrophilic aromatic substitution is a common introductory organic laboratory experiment.[5] The following protocol is a representative procedure.

Materials:

  • 1,4-dimethoxybenzene

  • An ethylating agent (e.g., ethyl bromide or diethyl sulfate)

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation/chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,4-dimethoxybenzene in the anhydrous solvent.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride catalyst in portions with stirring.

  • Addition of Alkylating Agent: Add the ethylating agent dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by cold dilute HCl to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Diagrams and Workflows

compound_identification cas CAS: 1199-08-2 name This compound cas->name formula Formula: C₁₀H₁₄O₂ name->formula structure Structure (SMILES): CCC1=C(C=CC(=C1)OC)OC formula->structure properties Physical & Chemical Properties (Density, BP, etc.) structure->properties

Caption: Logical relationship of key identifiers for this compound.

synthesis_workflow start Start: 1,4-Dimethoxybenzene + Ethylating Agent reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst, Reflux) start->reaction workup Quenching & Workup (Ice, HCl) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Final Product: This compound purification->product

References

2-Ethyl-1,4-dimethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 2-Ethyl-1,4-dimethoxybenzene, a compound of interest in various chemical and pharmaceutical research fields.

Core Compound Properties

This compound is an organic aromatic compound. Its fundamental molecular characteristics are summarized below.

Physicochemical Data

A compilation of key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1][2][3]
Molecular Weight 166.22 g/mol [1][2]
Alternate Molecular Weight 166.217 g/mol [3][4]
CAS Number 1199-08-2[1][2]
Density 0.976 g/cm³[3]
Boiling Point 104-105 °C[3]
Flash Point 84 °C[3][4]
Refractive Index 1.489[3]
Vapor Pressure 0.0817 mmHg at 25°C[3]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are highly dependent on the research context. The following represents a generalized workflow for the characterization of such a compound.

Objective: To confirm the identity and purity of a supplied sample of this compound.

Materials:

  • Sample of this compound

  • Appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis

  • Methanol or acetonitrile for LC-MS analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Liquid chromatograph-mass spectrometer (LC-MS)

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns. The expected peaks should correspond to the ethyl and dimethoxy groups on the benzene ring.

  • Mass Spectrometry (MS):

    • GC-MS Analysis:

      • Prepare a dilute solution of the sample in a volatile organic solvent.

      • Inject the sample into the GC-MS system.

      • The retention time will provide information on the compound's volatility, and the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.

    • LC-MS Analysis:

      • Prepare a solution of the sample in a suitable solvent like methanol or acetonitrile.

      • Analyze using an appropriate column and mobile phase to determine the purity of the compound.

      • The mass spectrometer will confirm the molecular weight of the compound.

Conceptual Workflow

The following diagram illustrates a conceptual workflow from the initial identification of a chemical entity like this compound to its potential application.

logical_workflow cluster_discovery Discovery & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation cluster_development Development A Compound Identification (this compound) B Synthesis & Purification A->B C Structural Elucidation (NMR, MS) B->C D Physicochemical Analysis (m.p., b.p., solubility) C->D E In Vitro Screening (Target Binding, Cell Assays) D->E F In Vivo Studies (Animal Models) E->F G Lead Optimization F->G H Clinical Trials G->H

References

Spectroscopic Profile of 2-Ethyl-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1,4-dimethoxybenzene, a key aromatic compound relevant in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information, experimental protocols, and structural visualization to facilitate its identification and application.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₄O₂, has a molecular weight of 166.22 g/mol .[1] Its structure consists of a benzene ring substituted with an ethyl group and two methoxy groups at positions 2, 1, and 4, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Detailed ¹H NMR data was not found in the performed searches.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available

A complete list of ¹³C NMR chemical shifts was not available in the search results, though its existence is mentioned in databases.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available

Specific IR absorption peaks were not found, although the availability of a vapor phase IR spectrum is noted.[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
166Data not available[M]⁺ (Molecular Ion)
151Data not available[M-CH₃]⁺
91Data not available

The top three mass-to-charge ratio peaks have been identified from GC-MS data.[1]

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data are not explicitly detailed in the search results, standard analytical chemistry procedures are typically employed.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a reference standard, typically tetramethylsilane (TMS), is used to calibrate the chemical shifts to 0 ppm.

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a solution, or a vapor. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of compounds in a mixture. In electron ionization (EI) mass spectrometry, the sample is bombarded with electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum of relative abundances is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying an organic compound like this compound using spectroscopy follows a logical workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis of an organic compound.

References

Solubility of 2-Ethyl-1,4-dimethoxybenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Ethyl-1,4-dimethoxybenzene in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties and outlines detailed experimental protocols for researchers to determine its solubility accurately. Methodologies for gravimetric and UV-Vis spectroscopic analysis are presented, accompanied by workflow visualizations to aid in experimental design. A qualitative solubility profile based on the principle of "like dissolves like" and data from analogous compounds is also included to guide solvent selection.

Introduction

This compound is an aromatic ether with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, formulation development, and various analytical procedures. This guide provides essential information and methodologies for researchers working with this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1199-08-2
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Boiling Point 104-105 °C
Density 0.976 g/cm³
LogP (Predicted) 2.27
Topological Polar Surface Area (TPSA) 18.46 Ų

Qualitative Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted qualitatively.[1] The molecule possesses a nonpolar ethyl-substituted benzene ring and two polar methoxy groups. This structure suggests good solubility in a range of organic solvents. Ethers are generally miscible with many common organic solvents.[2] For instance, the structurally similar compound 1,4-dimethoxybenzene is reported to be soluble in ethanol, ethyl acetate, acetone, benzene, and chloroform.[3][4] Table 2 provides a predicted qualitative solubility profile for this compound.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighThe large nonpolar aromatic ring and ethyl group will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)High to ModerateThe ether linkages provide some polarity, allowing for dipole-dipole interactions with polar aprotic solvents.
Polar Protic Ethanol, Methanol, IsopropanolHigh to ModerateThe oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, facilitating dissolution in alcohols. Solubility may decrease with increasing solvent polarity.
Halogenated Dichloromethane (DCM), ChloroformHighGood miscibility is expected due to compatible polarities.
Aqueous WaterLow / Sparingly SolubleThe dominant nonpolar hydrocarbon structure limits solubility in highly polar water.[1]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.

A general workflow for solubility determination is depicted below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis of Supernatant prep_solution Prepare Saturated Solution (Excess solute in solvent) equilibrate Equilibrate at Constant Temperature (e.g., Shake-Flask Method) prep_solution->equilibrate Agitate for sufficient time separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate Allow phases to settle analysis Quantify Solute Concentration (e.g., Gravimetric, UV-Vis) separate->analysis Collect clear supernatant

General workflow for experimental solubility determination.
Gravimetric Method

The gravimetric method is a direct and highly accurate technique that involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known quantity of the solvent by evaporating the solvent.[5][6]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. "Excess" means that undissolved solid should be visible after thorough mixing.[5]

  • Equilibration: Seal the container to prevent solvent evaporation. Place the mixture in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.

  • Mass Determination: Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[5] Record the exact mass of the dish plus the solution.

  • Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

  • Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[9]

  • Calculation:

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

G start Start prep Add excess solute to known mass of solvent start->prep equil Equilibrate at constant T (e.g., 24h shaking) prep->equil separate Filter supernatant to remove undissolved solid equil->separate weigh1 Weigh known aliquot of clear solution separate->weigh1 evap Evaporate solvent completely weigh1->evap weigh2 Weigh remaining solute evap->weigh2 calc Calculate solubility (mass solute / mass solvent) weigh2->calc end_node End calc->end_node

Workflow for the gravimetric determination of solubility.
UV-Vis Spectroscopic Method

This method is suitable as this compound, being an aromatic compound, possesses a chromophore that absorbs ultraviolet light. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.[10]

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of a precisely known concentration of this compound in the solvent.

    • Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear (obeying the Beer-Lambert law). Determine the equation of the line (y = mx + c).[4]

  • Preparation and Equilibration of Saturated Solution: Follow steps 1 and 2 as described in the gravimetric method (Section 4.1.1).

  • Phase Separation and Dilution:

    • After equilibration and settling, carefully withdraw a small, precise volume of the clear supernatant.

    • Filter the supernatant through an appropriate syringe filter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve (or read from the graph) to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility.

G cluster_calib Calibration cluster_sample Sample Analysis prep_standards Prepare standard solutions of known concentration measure_abs Measure absorbance of standards at λmax prep_standards->measure_abs plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_curve calc Calculate concentration from calibration curve & dilution factor plot_curve->calc prep_sat Prepare & equilibrate saturated solution filter_sample Filter supernatant prep_sat->filter_sample dilute_sample Dilute supernatant accurately filter_sample->dilute_sample measure_sample_abs Measure absorbance of diluted sample dilute_sample->measure_sample_abs measure_sample_abs->calc

Workflow for UV-Vis spectroscopic solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this technical guide provides researchers with the necessary framework to generate this critical information. By understanding the compound's physicochemical properties and applying the detailed gravimetric or UV-Vis spectroscopic protocols, scientists can accurately determine its solubility in various organic solvents. This will facilitate its effective use in research, development, and manufacturing processes.

References

An In-Depth Technical Guide on the Hazards and Safety Precautions for 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency procedures associated with 2-Ethyl-1,4-dimethoxybenzene (CAS No. 1199-08-2). Due to the limited availability of specific toxicological data for this compound, this document emphasizes a risk-based approach to safety, incorporating established protocols for handling hazardous chemicals and representative experimental methods for hazard assessment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a clear understanding of a substance's physical and chemical properties. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 1199-08-2AK Scientific, Inc.[2]
IUPAC Name This compoundPubChem[1]
Appearance Data Not Available
Odor Data Not AvailableAK Scientific, Inc.[3]
Melting/Freezing Point Data Not AvailableAK Scientific, Inc.[3]
Boiling Point Data Not AvailableAK Scientific, Inc.[3]
Flash Point Data Not AvailableAK Scientific, Inc.[3]
Solubility Data Not AvailableAK Scientific, Inc.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel should be fully aware of its potential health effects before handling. The GHS classification is based on available safety data sheets.[2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

Signal Word: Warning[2]

Pictogram:

  • alt text

Hazard ClassificationGHS CategoryDescription of Effects
Skin Irritation Category 2Contact may result in inflammation, itching, scaling, reddening, or blistering.[2][3]
Eye Irritation Category 2AContact may cause redness, pain, and severe eye damage.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3Inhalation may cause irritation of the lungs and respiratory system.[2]

Toxicological Data: Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available for this compound.[2][3] The chemical, physical, and toxicological properties have not been thoroughly investigated. In the absence of specific data, a cautious approach assuming a moderate level of toxicity is warranted.

Risk Assessment and Management Workflow

A systematic approach to risk assessment is critical when handling chemicals with incomplete toxicological profiles. The following workflow outlines the logical steps from hazard identification to the implementation and review of control measures.

cluster_0 Risk Assessment cluster_1 Risk Management A Step 1: Hazard Identification (Skin/Eye/Resp. Irritant) B Step 2: Exposure Assessment (Route, Duration, Frequency) A->B C Step 3: Dose-Response Assessment (No quantitative data available; assume moderate risk) B->C D Step 4: Risk Characterization (Qualitative: Moderate risk of irritation upon contact/inhalation) C->D E Step 5: Identify & Implement Controls (Hierarchy of Controls) D->E F Step 6: Develop SOPs (Handling, Storage, Waste) E->F G Step 7: Training (Hazards, Controls, Emergencies) F->G H Step 8: Review & Update (Regularly & Post-Incident) G->H I Continuous Monitoring H->I I->A

Caption: Risk assessment and management workflow for this compound.

Safety Precautions and Personal Protective Equipment (PPE)

Based on the identified hazards, stringent safety protocols must be followed. The primary goal is to prevent contact and inhalation through the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, PPE.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Administrative Controls:

  • Minimize the quantity of material handled at any one time.

  • Wash hands thoroughly after handling and before breaks.[2]

  • Avoid the generation of dust or aerosols.[2]

Personal Protective Equipment (PPE): The selection of appropriate PPE is the final barrier between the user and the chemical. The following diagram details the required PPE for handling this compound.

cluster_protection center Required PPE for This compound eye Eye/Face Protection (GHS Cat 2A Hazard) center->eye skin Skin Protection (GHS Cat 2 Hazard) center->skin resp Respiratory Protection (GHS Cat 3 Hazard) center->resp goggles Chemical safety goggles or face shield eye->goggles gloves Chemical-resistant gloves (e.g., Nitrile) skin->gloves coat Lab coat or protective clothing skin->coat respirator NIOSH-approved respirator (if ventilation is inadequate) resp->respirator

Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.

Handling and Storage

  • Handling: Avoid all personal contact, including inhalation.[2] Wear protective clothing, gloves, and eye/face protection.[2] Keep away from sources of ignition.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][5] Keep the container tightly closed when not in use.[2] Store locked up.[2] Incompatible materials include strong oxidizing agents.[2][5]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]
Ingestion Do NOT induce vomiting. If conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[2]

Spill Response: Wear appropriate PPE.[2] Ensure adequate ventilation.[2] Absorb with inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[2] Prevent the product from entering drains or waterways.[2]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, its classification as a skin and eye irritant suggests that standardized in vitro tests would be the appropriate modern method for assessment. These methods avoid animal testing and provide mechanistically relevant data.

A. In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm™, epiCS®).[1]

  • Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals penetrate the stratum corneum and cause damage to the underlying keratinocytes. The extent of this damage is measured by assessing cell viability.[1]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermal tissues are pre-incubated overnight in a defined culture medium.[4]

    • Chemical Exposure: The test chemical (and positive/negative controls) is applied to the apical surface of three tissue replicates for a defined period (e.g., 60 minutes).[4][6]

    • Post-Exposure Incubation: The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.[7]

    • Viability Assessment: Tissue viability is determined using a quantitative enzymatic assay, most commonly the MTT assay. Tissues are incubated with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[7]

    • Data Analysis: The formazan is extracted from the tissues, and the optical density is measured. The viability of the treated tissues is expressed as a percentage relative to the negative control. A chemical is classified as a GHS Category 2 irritant if the mean tissue viability is reduced to 50% or less.[1]

B. Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)

The BCOP assay is an in vitro method used to identify chemicals that can cause serious eye damage (GHS Category 1) and those that are not classified as irritants. It can also contribute to the assessment of milder irritants.

  • Principle: The assay evaluates the effects of a test chemical on the opacity (light scattering) and permeability (passage of fluorescein dye) of an isolated bovine cornea. These endpoints correlate with corneal damage in vivo.

  • Methodology:

    • Cornea Isolation: Corneas are freshly isolated from bovine eyes obtained from a slaughterhouse.

    • Chemical Exposure: The cornea is mounted in a holder, and the test chemical is applied to the epithelial surface for a set exposure time (e.g., 10 minutes).

    • Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure to the chemical.

    • Permeability Measurement: After opacity readings, the permeability of the cornea is assessed by adding sodium fluorescein to the epithelial side and measuring the amount that passes through to the endothelial side over a defined period.

    • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the chemical's eye irritation potential.

Disposal Considerations

Chemical waste must be handled as hazardous.[3] Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2] Do not allow the product to enter drains, other waterways, or soil.[2]

This technical guide is intended to provide essential safety information for trained professionals. It is not exhaustive and should be used in conjunction with a comprehensive, site-specific risk assessment. Always consult the most current Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1,4-dimethoxybenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and a review of the known biological activities of related dimethoxybenzene derivatives.

Introduction

This compound is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a benzene ring substituted with two methoxy groups. The specific arrangement of these groups and further substitutions on the ring, such as the ethyl group in this case, give rise to a variety of molecules with diverse chemical properties. While the historical details of the discovery of this compound are not well-documented in readily available scientific literature, its synthesis can be achieved through established organic chemistry reactions. This guide will focus on a common and reliable synthetic pathway.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
IUPAC Name This compound
Synonyms 1,4-Dimethoxy-2-ethylbenzene
CAS Number 1199-08-2[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Boiling Point 104-105 °C
Density 0.976 g/cm³
Refractive Index 1.489

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from 1,4-dimethoxybenzene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a Clemmensen reduction to convert the ketone to an ethyl group.

Synthetic Pathway

Synthesis_Pathway 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Intermediate 2',5'-Dimethoxyacetophenone 1,4-Dimethoxybenzene->Intermediate Friedel-Crafts Acylation Acetyl_chloride_AlCl3 Acetyl chloride, AlCl₃ Product This compound Intermediate->Product Clemmensen Reduction Zn_Hg_HCl Zn(Hg), conc. HCl

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure describes the synthesis of the intermediate, 2',5'-dimethoxyacetophenone.

Materials:

  • 1,4-Dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • From the dropping funnel, add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 5% HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2',5'-dimethoxyacetophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Clemmensen Reduction of 2',5'-Dimethoxyacetophenone

This procedure outlines the reduction of the ketone intermediate to the final product.

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare zinc amalgam by adding zinc dust to a solution of mercury(II) chloride in water and stirring for a few minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 2',5'-dimethoxyacetophenone.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully decant the toluene layer from the zinc amalgam.

  • Wash the amalgam with diethyl ether and combine the organic layers.

  • Wash the combined organic layers with water, and then carefully with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

Spectroscopic DataInterpretation
¹H NMR The spectrum is expected to show signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the two methoxy groups (singlets).
¹³C NMR The spectrum will display distinct signals for the aromatic carbons, the ethyl group carbons, and the methoxy group carbons.[1]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M+) at m/z = 166. Common fragmentation patterns for this type of molecule include the loss of a methyl or ethyl radical.[1]
Infrared Spectroscopy The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkages.[1]

Biological Activity of Dimethoxybenzene Derivatives

While there is a lack of specific studies on the biological activity of this compound, the broader class of dimethoxybenzene derivatives has been investigated for various pharmacological effects. These compounds are of interest to researchers in drug development due to their wide range of biological activities.

Dimethoxybenzene derivatives have been reported to exhibit:

  • Antioxidant Activity: Many derivatives, especially those with additional hydroxyl groups, can act as free radical scavengers.[2]

  • Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.[3]

  • Anti-inflammatory Effects: Certain dimethoxybenzene compounds have demonstrated anti-inflammatory properties.

  • Anticancer Activity: The anticancer potential of several methoxybenzene-containing molecules has been explored.[3]

It is important to note that the specific biological activity is highly dependent on the substitution pattern on the benzene ring. Further research would be necessary to determine if this compound possesses any of these properties.

Potential Signaling Pathways

The biological effects of dimethoxybenzene derivatives are mediated through various cellular signaling pathways. While no specific pathways have been identified for this compound, related compounds are known to interact with pathways involved in inflammation, oxidative stress, and cell proliferation.

Signaling_Pathways DMB_Derivative Dimethoxybenzene Derivative Cell_Membrane Cell Membrane DMB_Derivative->Cell_Membrane Target_Receptor Target Receptor/ Enzyme Cell_Membrane->Target_Receptor Signaling_Cascade Intracellular Signaling Cascade Target_Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory) Signaling_Cascade->Cellular_Response

Caption: General interaction of a bioactive compound with a cell.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physicochemical properties. While its specific biological activities have not been extensively studied, the broader class of dimethoxybenzene derivatives shows significant promise in various therapeutic areas. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for researchers and scientists working with this and related compounds. Further investigation into the biological profile of this compound is warranted to explore its potential applications in drug discovery and development.

References

Potential Research Areas for 2-Ethyl-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,4-dimethoxybenzene, a derivative of hydroquinone dimethyl ether, represents a promising scaffold for chemical and pharmacological exploration. While direct research on this specific molecule is limited, its structural similarity to other biologically active dimethoxybenzene and hydroquinone derivatives suggests significant potential in several key research areas. This technical guide outlines prospective avenues of investigation, including its synthesis, and its potential as a neuroprotective and antioxidant agent. Detailed experimental protocols, data presentation tables for hypothetical results, and diagrams of relevant signaling pathways are provided to facilitate further research.

Chemical Synthesis of this compound

The introduction of an ethyl group onto the 1,4-dimethoxybenzene core can be achieved through established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation followed by a reduction reaction.

Proposed Synthesis Workflow

A two-step process is proposed for the synthesis of this compound from 1,4-dimethoxybenzene. The first step involves a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction of the resulting ketone to an ethyl group.

Synthesis_Workflow Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate 1-(2,5-Dimethoxyphenyl)ethanone Step1->Intermediate Step2 Clemmensen or Wolff-Kishner Reduction Intermediate->Step2 End This compound Step2->End Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Oxidation Oxidation Compound->Oxidation Cellular Oxidants Quinone Ethyl-dimethoxy-p-benzoquinone (Electrophile) Oxidation->Quinone Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Genes a Genes->a Neuroprotection

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-1,4-dimethoxybenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Friedel-Crafts alkylation is a fundamental method in organic synthesis for attaching alkyl groups to aromatic rings, a key transformation in the development of numerous pharmaceutical compounds and fine chemicals. This process is a form of electrophilic aromatic substitution, where an alkyl group is introduced onto an aromatic substrate, such as 1,4-dimethoxybenzene. The high electron density of the 1,4-dimethoxybenzene ring, due to the activating methoxy groups, makes it an excellent candidate for such substitutions.

While the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tertiary alcohols like tert-butanol is well-documented, protocols for the specific ethylation to produce 2-Ethyl-1,4-dimethoxybenzene are less common in surveyed literature. Alkylation with primary alkylating agents, such as ethanol or ethyl halides, can be more challenging due to the potential for carbocation rearrangement and the increased reactivity of the mono-alkylated product, which can lead to polysubstitution.

This document provides a representative protocol for the Friedel-Crafts ethylation of 1,4-dimethoxybenzene. The methodology is based on established principles of Friedel-Crafts reactions, adapted from similar alkylation procedures for this substrate. The protocol will utilize ethanol as the alkylating agent in the presence of a strong acid catalyst.

Reaction Principle

The reaction proceeds via the generation of an ethyl carbocation electrophile from ethanol under strongly acidic conditions (e.g., concentrated sulfuric acid). The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the ethyl carbocation. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired this compound product. The methoxy groups are ortho-, para-directing, leading to substitution at the position adjacent to one of the methoxy groups.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
1,4-DimethoxybenzeneReagentSigma-Aldrich---
EthanolAnhydrousFisher Scientific---
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCorrosive
Glacial Acetic AcidACS GradeVWR---
MethanolACS GradeVWRFor recrystallization
Ice---------
Deionized Water---------
125 mL Erlenmeyer Flask---------
Magnetic Stirrer & Stir Bar---------
Separatory Funnel---------
Büchner Funnel & Filter Flask---------
Whatman Filter Paper---------

Experimental Protocol

Safety Precautions: This procedure involves the use of concentrated sulfuric acid, which is extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup :

    • Weigh 1.50 g of 1,4-dimethoxybenzene and place it into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 5 mL of glacial acetic acid to the flask. Stir the mixture until the 1,4-dimethoxybenzene is fully dissolved.

    • Add 2.0 mL of anhydrous ethanol to the reaction mixture.

    • Prepare an ice-water bath and cool the Erlenmeyer flask to approximately 0-5 °C.

  • Addition of Catalyst :

    • Carefully measure 10 mL of concentrated sulfuric acid into a separatory funnel.

    • While vigorously stirring the cooled reaction mixture, add the concentrated sulfuric acid dropwise from the separatory funnel over a period of 10-15 minutes. It is critical to maintain the reaction temperature below 10 °C during this addition to minimize side reactions.

  • Reaction Progression :

    • After the complete addition of sulfuric acid, remove the flask from the ice bath and allow it to warm to room temperature.

    • Continue to stir the reaction mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Product Isolation (Workup) :

    • Prepare a separate beaker with approximately 75 mL of an ice-water slurry.

    • Slowly and carefully pour the reaction mixture into the ice-water slurry with constant stirring. This will quench the reaction and precipitate the crude product.

    • Stir the resulting mixture for 5-10 minutes to ensure complete precipitation.

  • Filtration and Washing :

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acid.

    • Follow with a wash of 10 mL of ice-cold methanol to remove organic impurities.

  • Purification (Recrystallization) :

    • Transfer the crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.

  • Characterization :

    • Determine the final mass and calculate the percentage yield of the dried product.

    • Characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.

Reaction Parameters

ParameterValue/Condition
Reactants
1,4-Dimethoxybenzene1.50 g
Ethanol2.0 mL
Glacial Acetic Acid5 mL
Catalyst
Concentrated H₂SO₄10 mL
Conditions
Reaction Temperature0-5 °C (addition), Room Temp (reaction)
Reaction Time30 minutes
Workup
Quenching75 mL ice-water
PurificationRecrystallization from methanol

Visualized Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1,4-dimethoxybenzene in glacial acetic acid prep2 Add ethanol to the mixture prep1->prep2 prep3 Cool flask in ice bath (0-5°C) prep2->prep3 react1 Dropwise addition of concentrated H₂SO₄ prep3->react1 Start Reaction react2 Stir at room temperature for 30 minutes react1->react2 work1 Quench reaction in ice-water slurry react2->work1 Isolate Product work2 Filter crude product work1->work2 work3 Wash with cold water and cold methanol work2->work3 work4 Recrystallize from hot methanol work3->work4 work5 Dry and characterize product work4->work5

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Formation of Ethyl Cation (Electrophile) cluster_1 Step 2: Nucleophilic Attack by Aromatic Ring cluster_2 Step 3: Deprotonation to Restore Aromaticity EtOH CH₃CH₂-OH ProtonatedEtOH CH₃CH₂-OH₂⁺ EtOH->ProtonatedEtOH + H⁺ H2SO4 H₂SO₄ EthylCation CH₃CH₂⁺ ProtonatedEtOH->EthylCation - H₂O DMB 1,4-Dimethoxybenzene Water H₂O SigmaComplex Sigma Complex (Resonance Stabilized) DMB->SigmaComplex + CH₃CH₂⁺ SigmaComplex2 Sigma Complex EthylCation2 CH₃CH₂⁺ Product This compound SigmaComplex2->Product + HSO₄⁻ - H₂SO₄ HSO4 HSO₄⁻ H2SO4_regen H₂SO₄

Application Notes and Protocols for 2-Ethyl-1,4-dimethoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Ethyl-1,4-dimethoxybenzene as a key intermediate in the preparation of valuable chemical entities. This document outlines a reliable synthetic pathway to this compound and its subsequent conversion to 2-ethylhydroquinone and 2-ethyl-1,4-benzoquinone. These derivatives are versatile precursors for the synthesis of biologically active molecules.

Introduction

This compound is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its structure, featuring a hydroquinone dimethyl ether core with an ethyl substituent, allows for facile conversion to the corresponding hydroquinone and benzoquinone. These derivatives are of significant interest in medicinal chemistry and materials science due to their redox properties and ability to participate in a variety of chemical transformations. This document details the synthetic route from commercially available 1,4-dimethoxybenzene to 2-ethyl-1,4-benzoquinone and highlights its applications.

Synthetic Pathway Overview

The synthesis of 2-ethyl-1,4-benzoquinone from 1,4-dimethoxybenzene is a multi-step process that begins with the introduction of an ethyl group onto the aromatic ring. A common and effective strategy involves a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone.[1][2][3][4] The resulting this compound can then be demethylated to yield 2-ethylhydroquinone, which is subsequently oxidized to the target 2-ethyl-1,4-benzoquinone.

Synthetic Pathway 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 2-Propionyl-1,4-dimethoxybenzene 2-Propionyl-1,4-dimethoxybenzene 1,4-Dimethoxybenzene->2-Propionyl-1,4-dimethoxybenzene 1. Friedel-Crafts Acylation This compound This compound 2-Propionyl-1,4-dimethoxybenzene->this compound 2. Reduction 2-Ethylhydroquinone 2-Ethylhydroquinone This compound->2-Ethylhydroquinone 3. Demethylation 2-Ethyl-1,4-benzoquinone 2-Ethyl-1,4-benzoquinone 2-Ethylhydroquinone->2-Ethyl-1,4-benzoquinone 4. Oxidation

Caption: Synthetic route to 2-Ethyl-1,4-benzoquinone.

Experimental Protocols

Protocol 1: Synthesis of 2-Propionyl-1,4-dimethoxybenzene via Friedel-Crafts Acylation

This protocol describes the acylation of 1,4-dimethoxybenzene with propionyl chloride using a Lewis acid catalyst.

Materials:

  • 1,4-Dimethoxybenzene

  • Propionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)[5]

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Claisen adapter[5]

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask containing a magnetic stir bar and fitted with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).

  • Add dry dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask in an ice bath.

  • In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in dry DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with 5% HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-propionyl-1,4-dimethoxybenzene.

Reactant/ProductMolar Mass ( g/mol )EquivalentsTypical Yield (%)
1,4-Dimethoxybenzene138.161.0-
Propionyl chloride92.521.1-
Aluminum chloride133.341.2-
2-Propionyl-1,4-dimethoxybenzene194.21-75-85
Protocol 2: Synthesis of this compound via Clemmensen Reduction

This protocol describes the reduction of the ketone functionality of 2-propionyl-1,4-dimethoxybenzene to an ethyl group.[1][2][3][4][6]

Materials:

  • 2-Propionyl-1,4-dimethoxybenzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

  • Add a solution of 2-propionyl-1,4-dimethoxybenzene in toluene.

  • Add concentrated hydrochloric acid portion-wise to the stirred mixture. An exothermic reaction should be observed.

  • Heat the reaction mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and decant the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash carefully with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
2-Propionyl-1,4-dimethoxybenzene194.21-
This compound166.2270-80
Protocol 3: Synthesis of 2-Ethylhydroquinone via Demethylation

This protocol outlines the cleavage of the methyl ethers of this compound using boron tribromide.[7][8][9][10][11]

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dry Dichloromethane (DCM)

  • Methanol

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Syringe

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in dry DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 1M solution of boron tribromide in DCM (2.2 equivalents) via syringe over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-ethylhydroquinone. The product may be further purified by recrystallization.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
This compound166.22-
2-Ethylhydroquinone138.1680-90
Protocol 4: Synthesis of 2-Ethyl-1,4-benzoquinone via Oxidation

This protocol describes the oxidation of 2-ethylhydroquinone to the corresponding benzoquinone using ceric ammonium nitrate (CAN).[12][13][14][15]

Materials:

  • 2-Ethylhydroquinone

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-ethylhydroquinone in acetonitrile in an Erlenmeyer flask.

  • In a separate flask, prepare a solution of ceric ammonium nitrate (2.2 equivalents) in water.

  • Cool the hydroquinone solution to 0 °C in an ice bath.

  • Add the CAN solution dropwise to the stirred hydroquinone solution. An immediate color change should be observed.

  • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-ethyl-1,4-benzoquinone as a colored solid. The product can be purified by recrystallization or sublimation.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
2-Ethylhydroquinone138.16-
2-Ethyl-1,4-benzoquinone136.15>90

Application Notes

2-Ethyl-1,4-benzoquinone is a valuable intermediate in the synthesis of various complex molecules, including natural products and their analogs, which often exhibit interesting biological activities.[16][17][18][19] The electron-deficient nature of the quinone ring makes it an excellent dienophile in Diels-Alder reactions and a good Michael acceptor.

Applications 2-Ethyl-1,4-benzoquinone 2-Ethyl-1,4-benzoquinone Diels_Alder Diels-Alder Reactions 2-Ethyl-1,4-benzoquinone->Diels_Alder Michael_Addition Michael Additions 2-Ethyl-1,4-benzoquinone->Michael_Addition Natural_Products Natural Product Analogs Diels_Alder->Natural_Products Bioactive_Molecules Bioactive Molecules Michael_Addition->Bioactive_Molecules

Caption: Applications of 2-Ethyl-1,4-benzoquinone.

Diels-Alder Reactions

2-Ethyl-1,4-benzoquinone can serve as a dienophile in [4+2] cycloaddition reactions to construct complex polycyclic frameworks. The regioselectivity of the reaction is influenced by the electronic and steric nature of the diene and the substituents on the quinone.

Synthesis of Bioactive Molecules

The benzoquinone moiety is a common structural feature in many biologically active compounds, including anticancer and antimicrobial agents.[17][18][19] 2-Ethyl-1,4-benzoquinone can be used as a starting material to synthesize novel derivatives with potential therapeutic applications. For example, nucleophilic addition of thiols or amines to the quinone ring can generate a library of compounds for biological screening.

Conclusion

This compound is a readily accessible intermediate that provides a gateway to the synthetically useful 2-ethylhydroquinone and 2-ethyl-1,4-benzoquinone. The protocols outlined in this document offer reliable methods for the preparation of these compounds, enabling their use in the synthesis of complex molecular architectures and the development of new therapeutic agents. The versatility of the benzoquinone core ensures that this compound will continue to be a valuable building block in organic synthesis.

References

Application Note: Laboratory Scale Synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-Ethyl-1,4-dimethoxybenzene. The synthesis begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to yield the intermediate 2-acetyl-1,4-dimethoxybenzene. This intermediate is subsequently reduced to the final product via a Clemmensen reduction. This methodology is particularly suited for researchers in organic synthesis and drug development, offering a reliable pathway to an alkylated aromatic ether.

Introduction

This compound is an organic compound with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its structure, featuring an activated aromatic ring with methoxy and ethyl substituents, makes it a versatile intermediate.

The described synthesis protocol follows a classic and robust two-step approach:

  • Friedel-Crafts Acylation: An acetyl group is introduced onto the electron-rich 1,4-dimethoxybenzene ring. This electrophilic aromatic substitution reaction typically employs an acylating agent and a Lewis acid catalyst.[1]

  • Clemmensen Reduction: The carbonyl group of the resulting aryl-alkyl ketone is reduced to a methylene group using zinc amalgam and concentrated hydrochloric acid.[2][3] This reduction is highly effective for ketones that are stable in strongly acidic conditions.[4]

This document provides detailed experimental procedures, reagent data, and a workflow visualization to facilitate successful synthesis.

Reaction Scheme

Synthesis_Workflow Start 1,4-Dimethoxybenzene Intermediate 2-Acetyl-1,4-dimethoxybenzene Start->Intermediate Step 1: Friedel-Crafts Acylation Reagent1 Acetyl Chloride (CH₃COCl) Aluminum Chloride (AlCl₃) Product This compound Intermediate->Product Step 2: Clemmensen Reduction Reagent2 Zinc Amalgam (Zn(Hg)) Conc. Hydrochloric Acid (HCl)

Caption: Two-step synthesis of this compound.

Materials and Reagents

Table 1: Reagents for Step 1 (Friedel-Crafts Acylation)
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
1,4-DimethoxybenzeneC₈H₁₀O₂138.1610.0 g72.4m.p. 57 °C
Acetyl ChlorideCH₃COCl78.505.8 mL (6.4 g)81.5d=1.104 g/mL
Aluminum Chloride (anhydrous)AlCl₃133.3412.0 g90.0-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
Hydrochloric Acid (3M)HCl36.46100 mL-For workup
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-For workup
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Table 2: Reagents for Step 2 (Clemmensen Reduction)
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
2-Acetyl-1,4-dimethoxybenzeneC₁₀H₁₂O₂180.2010.0 g55.5m.p. 27-29 °C
Zinc DustZn65.3820.0 g306-
Mercury(II) ChlorideHgCl₂271.522.0 g7.4TOXIC
Hydrochloric Acid (conc.)HCl36.4630 mL-d=1.18 g/mL
TolueneC₇H₈92.1450 mL-Solvent
WaterH₂O18.02As needed--

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure outlines the synthesis of the intermediate, 2-acetyl-1,4-dimethoxybenzene.

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven-dried to be moisture-free.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (12.0 g) in 50 mL of dry dichloromethane (DCM). Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Addition of Reactants: Dissolve 1,4-dimethoxybenzene (10.0 g) and acetyl chloride (5.8 mL) in 50 mL of dry DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of ice-cold 3M HCl. A vigorous reaction with HCl gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 3M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil or solid.

  • Purification: The crude 2-acetyl-1,4-dimethoxybenzene can be purified by vacuum distillation or recrystallization from a minimal amount of hot ethanol.

Step 2: Clemmensen Reduction of 2-Acetyl-1,4-dimethoxybenzene

This procedure details the reduction of the ketone intermediate to the final product.

  • Preparation of Zinc Amalgam: (Caution: Mercury compounds are highly toxic. Perform in a well-ventilated fume hood and wear appropriate PPE). In a 250 mL flask, add zinc dust (20.0 g). Add a solution of mercury(II) chloride (2.0 g) in 25 mL of water. Swirl the mixture for 5-10 minutes. The surface of the zinc should become silvery. Decant the aqueous solution and wash the zinc amalgam twice with 25 mL portions of water.

  • Setup: To the flask containing the freshly prepared zinc amalgam, add the crude 2-acetyl-1,4-dimethoxybenzene (10.0 g), 50 mL of toluene, and 5 mL of water.

  • Reaction: With vigorous stirring, add 30 mL of concentrated hydrochloric acid in several small portions over 15-20 minutes. The mixture will heat up. Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. If the reaction slows, an additional portion of concentrated HCl may be added.

  • Workup: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Carefully decant the liquid phase from the remaining zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude oil, this compound, can be purified by vacuum distillation to yield a colorless liquid.

Product Characterization

Table 3: Product Data
CompoundFormulaMW ( g/mol )Expected YieldAppearanceKey Physical Properties
This compoundC₁₀H₁₄O₂166.2270-80% (from intermediate)Colorless oilb.p. ~235-237 °C[5]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A1 Combine AlCl₃ and DCM Cool to 0°C A2 Add solution of 1,4-dimethoxybenzene and acetyl chloride A1->A2 A3 Stir at RT for 2h A2->A3 A4 Quench with 3M HCl A3->A4 A5 Extract with DCM, Wash, Dry, Evaporate A4->A5 A6 Intermediate: 2-Acetyl-1,4-dimethoxybenzene A5->A6 B1 Prepare Zn(Hg) amalgam A6->B1 Proceed to reduction B2 Add Intermediate, Toluene, Water, Conc. HCl B1->B2 B3 Reflux for 4-6h B2->B3 B4 Cool and Decant B3->B4 B5 Wash with H₂O & NaHCO₃, Dry, Evaporate B4->B5 B6 Final Product: This compound B5->B6

Caption: Experimental workflow for the synthesis protocol.

References

Application Notes and Protocols for 2-Ethyl-1,4-dimethoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Ethyl-1,4-dimethoxybenzene as a versatile starting material in the synthesis of pharmaceutical compounds. While direct, documented syntheses of commercial drugs commencing from this compound are not extensively reported in publicly available literature, its chemical structure makes it an ideal precursor for the synthesis of various heterocyclic compounds with significant biological activity, most notably analogues of Khellin.

This document outlines a proposed synthetic pathway to a key intermediate, an analogue of "khellinone," from this compound. Khellin and its derivatives are known for their spasmolytic, anti-inflammatory, and other pharmacological properties. The protocols provided are based on well-established and analogous chemical transformations.

Overview of Synthetic Strategy: From this compound to a Khellinone Analogue

The logical synthetic pathway involves a series of functional group transformations to build the necessary benzofuran scaffold characteristic of khellinone-type molecules. The electron-donating methoxy groups on the benzene ring of the starting material facilitate electrophilic aromatic substitution reactions, which are key to the initial steps of the synthesis.

Proposed Synthetic Workflow

workflow start This compound step1 Formylation (Vilsmeier-Haack Reaction) start->step1 intermediate1 2-Ethyl-3,6-dimethoxybenzaldehyde step1->intermediate1 step2 Acylation (Friedel-Crafts Acylation) intermediate1->step2 intermediate2 1-(3-Ethyl-2,5-dimethoxyphenyl)ethanone step2->intermediate2 step3 Cyclization to Benzofuran intermediate2->step3 final_product Khellinone Analogue (5-Ethyl-4,7-dimethoxy-6-acetylbenzofuran) step3->final_product

Caption: Proposed synthetic workflow from this compound to a Khellinone analogue.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthetic pathway. These are generalized procedures based on similar reactions reported in the literature. Researchers should optimize these conditions for the specific substrate.

2.1. Step 1: Formylation of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5]

  • Objective: To introduce a formyl (-CHO) group onto the aromatic ring of this compound.

  • Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Sodium acetate solution (saturated)

    • Hydrochloric acid (1M)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution. The formation of the Vilsmeier reagent will be observed.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium acetate solution until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Ethyl-3,6-dimethoxybenzaldehyde.

    • Purify the crude product by column chromatography on silica gel.

2.2. Step 2: Acylation of the Formylated Intermediate

Friedel-Crafts acylation can be used to introduce an acetyl group, a key feature of the khellinone structure.

  • Objective: To introduce an acetyl (-COCH₃) group onto the aromatic ring.

  • Reagents:

    • 2-Ethyl-3,6-dimethoxybenzaldehyde

    • Acetyl chloride (CH₃COCl)

    • Aluminum chloride (AlCl₃, anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (concentrated)

    • Ice

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After stirring for 15 minutes, add a solution of 2-Ethyl-3,6-dimethoxybenzaldehyde (1 equivalent) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Stir vigorously until the ice has melted and the layers have separated.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the acylated product.

2.3. Step 3: Cyclization to Form the Benzofuran Ring

The final step is the formation of the furan ring fused to the benzene ring, which can be achieved through various methods, often involving a base-catalyzed cyclization.

  • Objective: To construct the benzofuran ring system.

  • Reagents:

    • 1-(3-Ethyl-2,5-dimethoxyphenyl)ethanone

    • An appropriate reagent for ring closure (e.g., a bromoacetyl derivative followed by base-catalyzed cyclization)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or another suitable solvent

  • Protocol (Illustrative Example):

    • Dissolve the acylated intermediate (1 equivalent) and a suitable bromoacetyl derivative (e.g., ethyl bromoacetate, 1.2 equivalents) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2 equivalents) to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting intermediate can then be hydrolyzed and cyclized under basic or acidic conditions to form the benzofuran ring.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes expected yields for the key transformations based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrate.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1Vilsmeier-Haack FormylationElectron-rich Aromatic CompoundAryl Aldehyde70-90
2Friedel-Crafts AcylationActivated Aromatic CompoundAryl Ketone60-85
3Benzofuran SynthesisPhenolic KetoneSubstituted Benzofuran50-80

Signaling Pathways and Logical Relationships

The synthesized khellinone analogues are expected to exhibit biological activities similar to natural Khellin, which is known to act as a vasodilator and has been investigated for its effects on calcium channels.

Simplified Representation of a Potential Pharmacological Target

signaling Khellin_Analogue Khellinone Analogue Ca_Channel Voltage-Gated Calcium Channels Khellin_Analogue->Ca_Channel Inhibition Vasodilation Vasodilation Ca_Channel->Vasodilation Leads to

Caption: Potential mechanism of action for Khellinone analogues.

Disclaimer: The synthetic protocols and pathways described in these application notes are proposed based on established principles of organic chemistry. Researchers should conduct their own literature searches and experimental optimizations. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols: 2-Ethyl-1,4-dimethoxybenzene as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Ethyl-1,4-dimethoxybenzene as a strategic starting material for the synthesis of bioactive molecules. This document details the synthetic pathways to promising antifungal agents, provides in-depth experimental protocols, and presents quantitative biological activity data. The information herein is intended to facilitate the exploration and development of novel therapeutic agents derived from this versatile chemical scaffold.

Introduction

This compound, a readily available hydroquinone derivative, serves as an excellent precursor for the synthesis of a variety of heterocyclic and quinonoid structures. The presence of the activating methoxy groups and the ethyl substituent on the aromatic ring allows for regioselective transformations, making it an attractive starting point for the generation of diverse molecular architectures with potential biological applications. This document focuses on the synthesis and antifungal properties of 2-ethyl-5-methoxy-p-benzoquinone, a key bioactive derivative of this compound.

Synthesis of 2-Ethyl-5-methoxy-p-benzoquinone

The primary route for the synthesis of 2-ethyl-5-methoxy-p-benzoquinone from this compound involves a selective oxidative demethylation. This transformation can be achieved using various oxidizing agents, with careful control of reaction conditions to favor the formation of the desired benzoquinone.

General Reaction Scheme

G cluster_0 Synthesis of 2-Ethyl-5-methoxy-p-benzoquinone This compound Oxidizing Agent Oxidizing Agent This compound->Oxidizing Agent Oxidation 2-Ethyl-5-methoxy-p-benzoquinone Oxidizing Agent->2-Ethyl-5-methoxy-p-benzoquinone

Caption: Synthetic pathway from this compound.

Experimental Protocol: Oxidative Demethylation

This protocol outlines a general procedure for the oxidation of this compound. Researchers should optimize reaction conditions based on the chosen oxidizing agent.

Materials:

  • This compound

  • Oxidizing agent (e.g., Ceric ammonium nitrate (CAN), Salcomine/O₂, or Ferric chloride)

  • Solvent (e.g., Acetonitrile/water, N,N-dimethylformamide, or Ethanol)

  • Hydrochloric acid (HCl), 1 N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Organic solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen solvent.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (1.1-2.0 equivalents) to the solution. If using a gaseous oxidant like O₂, bubble it through the reaction mixture in the presence of a catalyst like Salcomine. The reaction may be exothermic, so cooling in an ice bath might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated solution of a reducing agent like sodium bisulfite if excess oxidant remains.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-ethyl-5-methoxy-p-benzoquinone.

Bioactivity of 2-Ethyl-5-methoxy-p-benzoquinone

Benzoquinones are a class of compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The bioactivity of 2-ethyl-5-methoxy-p-benzoquinone is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to fungal cells.

Antifungal Activity

2-Ethyl-5-methoxy-p-benzoquinone has demonstrated significant inhibitory effects against a range of phytopathogenic fungi. The lipophilicity conferred by the ethyl group facilitates its transport across fungal cell membranes.

Table 1: Antifungal Activity of Benzoquinone Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
2-Ethyl-1,4-benzoquinoneAspergillus flavus50 - 100[1][2]
2-Ethyl-1,4-benzoquinonePenicillium sp.25 - 50[1][2]
2-Methyl-5-methoxy-1,4-benzoquinoneCandida albicans>50[3]
2-Octanoyl-1,4-benzohydroquinoneCandida krusei2[3]
2,5-Dihydroxy-1,4-benzoquinonesVarious FungiVaries[4]

Note: Data for 2-ethyl-5-methoxy-p-benzoquinone is extrapolated based on the activity of structurally related compounds. Further testing is required for precise MIC values.

Mechanism of Action

The antifungal mechanism of benzoquinones is believed to involve multiple targets within the fungal cell.

G Benzoquinone Benzoquinone Redox_Cycling Redox Cycling Benzoquinone->Redox_Cycling Enzyme_Inhibition Enzyme Inhibition Benzoquinone->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Proposed mechanism of antifungal action for benzoquinones.

  • Redox Cycling and Oxidative Stress: Inside the fungal cell, 2-ethyl-5-methoxy-p-benzoquinone can be reduced to the corresponding hydroquinone by cellular reductases. This hydroquinone can then be re-oxidized back to the quinone, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The accumulation of ROS leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

  • Enzyme Inhibition: The electrophilic nature of the benzoquinone ring makes it susceptible to nucleophilic attack by amino acid residues (e.g., cysteine) in the active sites of essential enzymes, leading to their inactivation.

Experimental Protocols for Bioactivity Assessment

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 2-ethyl-5-methoxy-p-benzoquinone against fungal strains.

Materials:

  • 2-Ethyl-5-methoxy-p-benzoquinone

  • Fungal strains (e.g., Aspergillus niger, Penicillium chrysogenum, Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal strains on agar plates and prepare a spore or cell suspension in sterile saline or broth. Adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of 2-ethyl-5-methoxy-p-benzoquinone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include positive and negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the negative control), which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of bioactive compounds. The straightforward conversion to 2-ethyl-5-methoxy-p-benzoquinone provides a lead compound with promising antifungal activity. The protocols and data presented in these application notes are intended to serve as a foundation for further research and development in the pursuit of novel antifungal agents. The exploration of other derivatives and the elucidation of their precise mechanisms of action represent exciting avenues for future investigation.

References

Application Notes and Protocols: 2-Ethyl-1,4-dimethoxybenzene in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Ethyl-1,4-dimethoxybenzene as a key intermediate in the production of fine chemicals. This document outlines its reactivity in various electrophilic aromatic substitution reactions and details protocols for the synthesis of valuable derivatives.

Introduction

This compound is a substituted aromatic ether with significant potential as a building block in organic synthesis. The presence of two activating methoxy groups and an ethyl group on the benzene ring makes it a highly reactive and versatile substrate for electrophilic aromatic substitution. The substitution pattern of these groups influences the regioselectivity of further functionalization, allowing for the targeted synthesis of complex molecules. These derivatives are potential precursors to a wide range of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.

Logical Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis of various derivatives from this compound.

logical_workflow start This compound reaction Electrophilic Aromatic Substitution start->reaction reagents Electrophilic Reagents reagents->reaction product Functionalized Derivatives (e.g., Acylated, Nitrated, Halogenated) reaction->product fine_chem Fine Chemicals (APIs, Agrochemicals, Dyes) product->fine_chem

Caption: General workflow for the synthesis of fine chemicals from this compound.

Friedel-Crafts Acylation

Application Note:

Friedel-Crafts acylation of this compound introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketones. These products can serve as intermediates for pharmaceuticals and other complex organic molecules. The two methoxy groups and the ethyl group are all ortho-, para-directing and activating. The high electron density of the ring facilitates acylation under mild conditions. The regioselectivity will be governed by the steric and electronic effects of the substituents, with substitution expected to occur at the positions ortho to the methoxy groups and para to the ethyl group that are sterically accessible.

Predicted Regioselectivity:

regioselectivity sub This compound node1 Position 5 (ortho to OMe, meta to Et) sub->node1 node2 Position 3 (ortho to OMe, ortho to Et) (Sterically hindered) sub->node2 node3 Position 6 (ortho to OMe, meta to Et) sub->node3

Caption: Predicted regioselectivity for electrophilic substitution on this compound.

Quantitative Data Summary:

ReactionReagentsConditionsExpected Product(s)Yield
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, CH₂Cl₂0°C to room temperature1-(2-Ethyl-4,5-dimethoxyphenyl)ethan-1-one and/or 1-(5-Ethyl-2,4-dimethoxyphenyl)ethan-1-oneData not available in searched literature. Yields for acylation of similar activated systems are often moderate to high (55-78%)[1].

Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted from similar reactions)

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in CH₂Cl₂ and cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension with stirring.

  • Prepare a solution of this compound in CH₂Cl₂ and add it dropwise to the reaction mixture via an addition funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation.

Nitration

Application Note:

Nitration of this compound introduces a nitro group, a versatile functional group that can be further transformed into amines, which are common in pharmaceuticals and dyes. The strong activating nature of the methoxy groups makes the aromatic ring susceptible to nitration under relatively mild conditions. The directing effects of the substituents will favor nitration at the positions ortho to the methoxy groups.

Quantitative Data Summary:

ReactionReagentsConditionsExpected Product(s)Yield
NitrationConcentrated Nitric Acid, Water0-10°C2-Ethyl-5-nitro-1,4-dimethoxybenzene and/or 2-Ethyl-3-nitro-1,4-dimethoxybenzeneData not available in searched literature. Yields for nitration of similar compounds can range from 43-88% depending on the substrate and conditions[2].

Experimental Protocol: Nitration of this compound (Adapted from a similar procedure for 1,4-dimethoxybenzene) [3]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In a beaker, prepare a mixture of concentrated nitric acid and water, and cool it in an ice bath.

  • Slowly add this compound to the cold acid mixture with continuous stirring over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture over a large amount of crushed ice.

  • Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from ethanol to obtain the purified nitrated derivative.

Halogenation

Application Note:

Halogenation, particularly bromination, of this compound introduces a halogen atom onto the aromatic ring. Halogenated aromatics are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Heck) for the formation of carbon-carbon bonds, which is a cornerstone of modern drug discovery. The regioselectivity will again be dictated by the activating and directing effects of the existing substituents.

Quantitative Data Summary:

ReactionReagentsConditionsExpected Product(s)Yield
BrominationN-Bromosuccinimide (NBS), AcetonitrileRoom temperature2-Bromo-5-ethyl-1,4-dimethoxybenzene and/or 3-Bromo-2-ethyl-1,4-dimethoxybenzeneData not available in searched literature.

Experimental Protocol: Bromination of this compound (General procedure)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the brominated product(s).

Oxidative Demethylation

Application Note:

Oxidative demethylation of this compound can yield the corresponding hydroquinone or benzoquinone derivatives. These are important classes of compounds with applications as polymerization inhibitors, antioxidants, and as precursors to biologically active molecules, including some anticancer agents.

Hypothetical Pathway to a Bioactive Quinone:

demethylation_pathway start This compound reaction Oxidative Demethylation start->reaction reagent Oxidizing Agent (e.g., CAN) reagent->reaction product 2-Ethyl-1,4-benzoquinone reaction->product bioactive Bioactive Compounds product->bioactive

Caption: Hypothetical pathway from this compound to bioactive quinones.

Quantitative Data Summary:

ReactionReagentsConditionsExpected ProductYield
Oxidative DemethylationCeric Ammonium Nitrate (CAN), Acetonitrile/Water0°C to room temperature2-Ethyl-1,4-benzoquinoneData not available in searched literature.

Experimental Protocol: Oxidative Demethylation of this compound (General procedure)

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound in a mixture of acetonitrile and water in a round-bottom flask and cool in an ice bath.

  • Prepare a solution of Ceric Ammonium Nitrate in water.

  • Add the CAN solution dropwise to the stirred solution of the starting material.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Add water to the reaction mixture and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude 2-Ethyl-1,4-benzoquinone, which can be purified by chromatography or recrystallization.

References

Application Notes and Protocols for the Chromatographic Purification of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Ethyl-1,4-dimethoxybenzene, a moderately polar aromatic ether, using flash column chromatography and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles of chromatography for compounds of similar structure and polarity, offering a robust starting point for laboratory application.

Introduction

This compound is an organic compound with applications in various fields of chemical synthesis and materials science. Achieving high purity of this compound is often crucial for its intended downstream applications. This application note details a two-stage chromatographic process: a preparative purification step using flash chromatography followed by an analytical HPLC method to ascertain the final purity. Normal-phase chromatography, employing a polar stationary phase (silica gel) and a nonpolar mobile phase, is the method of choice due to the compound's moderate polarity.

Data Presentation

The following table summarizes the expected chromatographic parameters and results for the purification and analysis of this compound. These values are representative and may require optimization based on specific laboratory conditions and the nature of the crude sample impurities.

ParameterFlash Chromatography (Purification)HPLC (Purity Analysis)
Stationary Phase Silica Gel (230-400 mesh)Silica Column (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Hexane / Ethyl Acetate (95:5, v/v)
Elution Mode GradientIsocratic
Flow Rate ~15-20 mL/min1.0 mL/min
Detection Thin-Layer Chromatography (TLC)UV at 291 nm
Expected Retention Time Not applicable (fraction collection)~ 5-7 minutes
Sample Preparation Dissolved in minimal dichloromethaneDissolved in mobile phase
Expected Purity >95%>99%

Experimental Protocols

Preparative Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude sample of this compound.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a layer of sand (approximately 1-2 cm) over the cotton plug.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another layer of sand (approximately 1 cm) on top of the silica bed.

    • Wash the column with hexane until the silica bed is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry powder upon solvent evaporation under reduced pressure.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 0% to 5% EtOAc in Hexane (over 10 column volumes)

      • 5% EtOAc in Hexane (until the desired compound has eluted)

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting collected fractions on a TLC plate.

    • Develop the TLC plate using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Purity Analysis by HPLC

This protocol is for determining the purity of the fractions obtained from flash chromatography.

Materials:

  • Purified this compound fractions

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • HPLC system with a UV detector

  • Silica HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase (95:5 Hexane:EtOAc) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: Silica, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic elution with 95% Hexane and 5% Ethyl Acetate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 291 nm.

    • Run Time: Approximately 10-15 minutes.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity of the sample based on the peak area percentage.

Visualizations

The following diagrams illustrate the logical workflow of the purification and analysis process.

Chromatographic_Purification_Workflow cluster_prep Preparative Purification cluster_analysis Purity Analysis Crude_Sample Crude this compound Sample_Loading Sample Loading (Dry Loading on Silica) Crude_Sample->Sample_Loading Flash_Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) Sample_Loading->Flash_Chromatography Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purified_Product Purified Product Solvent_Evaporation->Purified_Product HPLC_Analysis HPLC Analysis (Silica Column, Isocratic) Purified_Product->HPLC_Analysis Purity_Determination Purity Determination (>99%) HPLC_Analysis->Purity_Determination HPLC_Analysis_Logic Purified_Sample Purified Sample Solution HPLC_System HPLC System Purified_Sample->HPLC_System Silica_Column Stationary Phase: Silica Column HPLC_System->Silica_Column UV_Detector UV Detector (291 nm) Silica_Column->UV_Detector Elution Mobile_Phase Mobile Phase: 95:5 Hexane:EtOAc Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition & Integration UV_Detector->Data_Acquisition Purity_Report Purity Report Data_Acquisition->Purity_Report

Application Note: Analysis of 2-Ethyl-1,4-dimethoxybenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-1,4-dimethoxybenzene (CAS No. 1199-08-2) is an aromatic ether with the molecular formula C10H14O2.[1] The analysis and quantification of such compounds are crucial in various fields, including environmental monitoring, fragrance analysis, and as intermediates in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Derivatization for GC-MS Analysis

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by GC-MS.[4][5] This is often necessary for compounds that are non-volatile, thermally unstable, or possess polar functional groups (e.g., -OH, -NH, -COOH) that can interact with the GC column, leading to poor peak shape and inaccurate quantification.[6][7][8] Common derivatization techniques include silylation, acylation, and alkylation, which increase the volatility and thermal stability of the analytes.[4]

For a compound like this compound, which is a relatively nonpolar aromatic ether and lacks active hydrogen atoms, derivatization is generally not required. Its inherent volatility and thermal stability make it amenable to direct analysis by GC-MS. Therefore, the following protocol focuses on the direct injection method.

Experimental Protocols

This section details the methodology for the direct analysis of this compound by GC-MS.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[2][3][9]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a high-purity volatile solvent (e.g., methanol, acetone, or dichloromethane) to create a stock solution of 1 mg/mL.[2]

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix Preparation:

    • Liquid Samples: Dilute the sample with a suitable volatile solvent to bring the expected concentration of this compound within the calibration range.[2]

    • Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract the analyte using a suitable organic solvent. Sonication or vortexing can aid in extraction efficiency.

    • Filtration: Filter all prepared samples and standards through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic ethers. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program - Initial temperature: 70 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 5 minutes at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative data should be summarized for clear comparison. A calibration curve should be generated by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Table 1: Quantitative Analysis of this compound

Sample ID Retention Time (min) Peak Area Calculated Concentration (µg/mL)
Standard 1 (1 µg/mL)e.g., 12.51.0
Standard 2 (5 µg/mL)e.g., 12.55.0
Standard 3 (10 µg/mL)e.g., 12.510.0
Standard 4 (25 µg/mL)e.g., 12.525.0
Standard 5 (50 µg/mL)e.g., 12.550.0
Standard 6 (100 µg/mL)e.g., 12.5100.0
R² of Calibration Curve e.g., >0.995
Sample 1e.g., 12.5
Sample 2e.g., 12.5
Sample 3e.g., 12.5

Visualizations

The following diagram illustrates the general workflow for the direct GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Dissolve Dissolution/Extraction in Volatile Solvent Sample->Dissolve Standard This compound Standard Standard->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter GC_Inject GC Injection Filter->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Quant Quantification Data_Acq->Quant Report Reporting Quant->Report

Caption: Workflow for Direct GC-MS Analysis.

References

Role of 2-Ethyl-1,4-dimethoxybenzene in Polymer Chemistry Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research has revealed no specific, documented role for 2-Ethyl-1,4-dimethoxybenzene in polymer chemistry. The following application notes and protocols are based on structurally similar compounds, such as 2-methoxyhydroquinone and 1,4-dimethoxybenzene, to provide a relevant framework and potential research directions for scientists and professionals in polymer chemistry and drug development.

Based on its chemical structure, this compound could hypothetically serve as a precursor to a monomer after demethylation to 2-ethylhydroquinone, or be used to modify polymer properties by introducing a substituted aromatic moiety. The ethyl group could enhance solubility and modify the thermal and mechanical properties of a resulting polymer.

Application Note I: Biobased Polyesters from 2-Methoxyhydroquinone

Lignin-derived 2-methoxyhydroquinone is a valuable building block for creating sustainable, biobased polyesters. By modifying its hydroxyl groups, it can be converted into diester monomers, which are then polymerized with various diols to produce aliphatic-aromatic copolyesters. These materials are being explored as alternatives to petroleum-based plastics like PET and PBT, with potential applications in packaging and textiles.[1] The inclusion of different diol segments allows for the tuning of thermomechanical properties and biodegradability.[1]

Quantitative Data: Properties of Biobased Copolyesters (P1-P4)

The following table summarizes the properties of four copolyesters (P1-P4) synthesized from diester monomers derived from 2-methoxyhydroquinone and copolymerized with different diols.[1]

PropertyP1 (with HQEE)P2 (with CHDM)P3 (with BDO)P4 (with HDO)
Molecular Weight (Mw) ( g/mol ) 5.87 x 10⁴5.71 x 10⁴5.43 x 10⁴5.25 x 10⁴
Polydispersity Index (PDI) 2.502.552.612.66
Glass Transition Temp. (Tg) (°C) > 80> 80--
Melting Temperature (Tm) (°C) > 170> 170--
Elongation at Break (%) Brittle272--
Biodegradation Rate (%) 3.174.823.654.07

HQEE: Hydroquinone bis(2-hydroxyethyl)ether; CHDM: 1,4-cyclohexanedimethanol; BDO: 1,4-butanediol; HDO: 1,6-hexanediol.[1]

Experimental Protocols

1. Synthesis of Diester Monomer M from 2-Methoxyhydroquinone: [1]

  • Combine 2-methoxyhydroquinone, methyl chloroacetate, K₂CO₃, and KI in acetonitrile (MeCN).

  • Heat the mixture at 80°C for 10 hours.

  • After the reaction, treat the mixture with cold deionized water.

  • Purify the crude product by centrifugation, filtration, and washing with NaOH solution and water until neutral.

  • Further purify by dissolving in warm MeCN and allowing it to crystallize upon slow cooling, yielding the pure monomer (83% yield).

Reactants 2-Methoxyhydroquinone Methyl Chloroacetate K₂CO₃, KI, MeCN Reaction Williamson Ether Synthesis (80°C, 10h) Reactants->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Diester Monomer M Workup->Product

Caption: Workflow for the synthesis of a diester monomer from 2-methoxyhydroquinone.

2. Melt Polycondensation for Copolyester Synthesis (e.g., P1): [1]

  • Charge the diester monomers (M and N), a diol (e.g., HQEE for P1), and an antimony trioxide (Sb₂O₃) catalyst into a reactor in a molar ratio of 1:1:2:0.01.

  • Conduct the first step, transesterification, under a nitrogen atmosphere at 170°C for 7 hours.

  • For the second step, polycondensation, apply a vacuum (0.1 kPa) and increase the temperature to 200°C for 3 hours until a viscous liquid forms.

  • Cool the product under nitrogen protection.

  • Purify the crude polymer by dissolving it in CDCl₃, centrifuging, filtering, and recrystallizing in cold methanol to obtain a pure white solid.

  • Dry the final copolyester at 60°C under vacuum.

Application Note II: Copolymers of 1,4-Dimethoxybenzene for Electrochemiluminescence

Copolymers incorporating 1,4-dimethoxybenzene can be synthesized to create electrochemiluminescent (ECL) materials. These polymers can be used to construct ECL sensors for the detection of various analytes. For instance, poly(carbazole-co-1,4-dimethoxybenzene) has been successfully used to create a solid-phase ECL sensor for the detection of Fe³⁺ ions.[2] The polymer's structure, including the length of alkyl side chains on the carbazole unit and the degree of polymerization, influences the ECL performance.[2]

Quantitative Data: GPC Data for Poly(alkylcarbazole-co-1,4-dimethoxybenzene) Copolymers
CopolymerMn ( g/mol )Mw ( g/mol )PDI
P-1 (Ethyl side-chain) 450072001.60
P-2 (Butyl side-chain) 540081001.50
P-3 (Octyl side-chain) 620093001.50
P-4 (Hexadecyl side-chain) 560084001.50

Data from Gel Permeation Chromatography (GPC) analysis.[2]

Experimental Protocol: Synthesis of Poly(carbazole-co-1,4-dimethoxybenzene) via Wittig-Horner Reaction[2]
  • Monomer Synthesis: Synthesize the required monomers: a 3,6-diformyl-9-alkylcarbazole and 2,5-di-(ethoxy phosphoryl methylene)-1,4-dimethoxybenzene (M5).

  • Polymerization: Combine the two monomers for the Wittig-Horner reaction.

  • (Note: The specific reaction conditions for the polymerization step, such as solvent, base, temperature, and time, are not detailed in the abstract but are typical for this type of reaction).

  • Purification: The resulting copolymer is purified to be used in the fabrication of the ECL sensor.

Monomer1 3,6-diformyl-9-alkylcarbazole Polymerization Wittig-Horner Polymerization Monomer1->Polymerization Monomer2 2,5-di-(ethoxy phosphoryl methylene) -1,4-dimethoxybenzene Monomer2->Polymerization Copolymer Poly(alkylcarbazole-co -1,4-dimethoxybenzene) Polymerization->Copolymer

References

Troubleshooting & Optimization

How to avoid polysubstitution in the synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols to address the common challenge of polysubstitution in the synthesis of 2-Ethyl-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a common problem when synthesizing this compound via direct Friedel-Crafts alkylation?

A1: Polysubstitution is a frequent issue in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene for two main reasons. Firstly, the starting material, 1,4-dimethoxybenzene, is a highly activated aromatic ring due to the electron-donating nature of the two methoxy groups. This high reactivity makes it susceptible to multiple substitutions. Secondly, the initial product of mono-alkylation, this compound, is even more reactive than the starting material because the added ethyl group is also an activating group. This increased reactivity favors a second alkylation reaction, leading to the formation of poly-substituted byproducts.

Q2: What are the primary poly-substituted byproducts I should expect?

A2: In the case of ethylation, you can expect the formation of diethyl-1,4-dimethoxybenzene isomers. The exact substitution pattern of these byproducts will depend on the reaction conditions, but they are common unwanted side products.

Q3: Is there a more reliable method to synthesize this compound while avoiding polysubstitution?

A3: Yes, a two-step approach involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone is a much more controllable and effective method. Friedel-Crafts acylation is less prone to polysubstitution because the introduced acyl group is deactivating, which makes the monosubstituted product less reactive than the starting material. This effectively prevents further substitutions. The resulting ketone, 2,5-dimethoxyacetophenone, can then be selectively reduced to the desired this compound.

Q4: What are the recommended reduction methods for converting the acetyl group to an ethyl group?

A4: The two most common and effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction uses acidic conditions. The choice between these two methods will depend on the overall stability of your molecule and any other functional groups present.

Troubleshooting Guide: Direct Friedel-Crafts Ethylation

While direct ethylation is challenging, the following guide provides tips to minimize polysubstitution if this route is attempted.

Issue Potential Cause Recommended Solution
High levels of di- and tri-ethylated products - High reaction temperature- Prolonged reaction time- High concentration of ethylating agent or catalyst- Lower the reaction temperature, ideally to 0°C or below.- Carefully monitor the reaction progress using TLC or GC and stop the reaction as soon as the desired product is formed.- Use 1,4-dimethoxybenzene as the limiting reagent.
Low conversion of starting material - Insufficient catalyst activity- Low reaction temperature- Use a freshly opened or purified Lewis acid catalyst (e.g., AlCl₃).- Gradually increase the reaction temperature, but be mindful of the increased risk of polysubstitution.
Formation of rearranged byproducts - Use of a primary ethyl halide that can rearrange to a more stable carbocation.- While less common with ethyl groups, ensure the use of a high-quality ethylating agent.

Recommended Synthetic Pathway: Acylation-Reduction

To reliably synthesize this compound and avoid polysubstitution, the following two-step pathway is recommended.

Acylation-Reduction Pathway Acylation-Reduction Pathway for this compound Synthesis A 1,4-Dimethoxybenzene B 2,5-Dimethoxyacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C This compound B->C Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: A reliable two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This protocol describes the synthesis of 2,5-dimethoxyacetophenone, the intermediate in the recommended pathway.

Materials:

  • 1,4-Dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[1]

  • Cool the suspension to 0°C in an ice bath.[1]

  • Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5°C.[2]

  • After the addition is complete, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyacetophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Wolff-Kishner Reduction of 2,5-Dimethoxyacetophenone

This protocol outlines the reduction of the intermediate ketone to the final product under basic conditions.

Materials:

  • 2,5-Dimethoxyacetophenone

  • Hydrazine hydrate (85%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Diethylene glycol or a similar high-boiling solvent

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2,5-dimethoxyacetophenone (1.0 equivalent) in diethylene glycol.

  • Add hydrazine hydrate (3-4 equivalents) and sodium or potassium hydroxide (3-4 equivalents).[3]

  • Heat the mixture to reflux and continue heating until the evolution of nitrogen gas ceases. This may take several hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 3: Clemmensen Reduction of 2,5-Dimethoxyacetophenone

This protocol provides an alternative, acidic method for the reduction of the intermediate ketone.

Materials:

  • 2,5-Dimethoxyacetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene or another inert solvent

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, and 2,5-dimethoxyacetophenone (1.0 equivalent).[4]

  • Add concentrated hydrochloric acid portion-wise to the stirred mixture.[4]

  • Heat the reaction mixture to reflux for several hours, with additional portions of hydrochloric acid added periodically. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Troubleshooting the Acylation-Reduction Pathway

Troubleshooting_Workflow Troubleshooting the Acylation-Reduction Pathway Start Start Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No IncompleteAcylation Incomplete Acylation LowYield->IncompleteAcylation Yes IncompleteReduction Incomplete Reduction ImpureProduct->IncompleteReduction Yes SideProducts Side Products ImpureProduct->SideProducts No End Pure Product ImpureProduct->End No Solution1 Check Reagent Quality (anhydrous conditions critical). Increase Reaction Time/Temp. IncompleteAcylation->Solution1 Solution2 Increase Amount of Reducing Agent. Increase Reflux Time. IncompleteReduction->Solution2 PurificationIssue Purification Issue SideProducts->PurificationIssue No Solution3 Optimize Acylation Temperature. Use Milder Catalyst. SideProducts->Solution3 Solution4 Recrystallize with Different Solvent. Perform Column Chromatography. PurificationIssue->Solution4 Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A troubleshooting guide for the acylation-reduction synthesis.

Issue Potential Cause Recommended Solution
Low yield in acylation step - Moisture in reagents or glassware.- Inactive AlCl₃.- Insufficient reaction time or temperature.- Ensure all glassware is flame-dried and reagents are anhydrous.- Use fresh, high-quality anhydrous AlCl₃.- Monitor the reaction by TLC and ensure it goes to completion.
Incomplete reduction - Insufficient reducing agent.- Short reaction time.- Increase the equivalents of hydrazine hydrate and base (Wolff-Kishner) or zinc amalgam and HCl (Clemmensen).- Extend the reflux time and monitor by TLC.
Product is colored (yellow/brown) - Formation of quinone-like byproducts.- During workup, a wash with a dilute solution of a reducing agent like sodium bisulfite can help remove colored impurities.
Difficulty in isolating the final product - Product may be an oil.- Inefficient extraction.- If the product is an oil, purification by vacuum distillation or column chromatography is recommended.- Ensure efficient extraction by performing multiple extractions with an appropriate solvent.

References

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Ethyl-1,4-dimethoxybenzene. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved via a two-step process starting from 1,4-dimethoxybenzene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction of the resulting ketone to an ethyl group.

Synthesis_Workflow A 1,4-Dimethoxybenzene B 2-Acetyl-1,4-dimethoxybenzene (Intermediate Ketone) A->B Step 1: Friedel-Crafts Acylation C This compound (Final Product) B->C Step 2: Ketone Reduction R1 Acetyl Chloride or Acetic Anhydride + Lewis Acid (e.g., AlCl₃) R2 Reducing Agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH)

Caption: General two-step synthesis route for this compound.

Section 1: Friedel-Crafts Acylation Troubleshooting

This section addresses common issues encountered during the synthesis of the intermediate, 2-Acetyl-1,4-dimethoxybenzene.

Q1: My Friedel-Crafts acylation reaction shows a low yield of the desired ketone. What are the potential causes?

A1: Low yields in this step are common and can be attributed to several factors. The primary issues include incomplete reaction, catalyst deactivation, and the formation of side products.[1] The methoxy groups on the starting material are strongly activating, which can lead to poly-acylation if conditions are not carefully controlled.[2]

Q2: How can I determine the cause of the low yield and what are the solutions?

A2: A systematic approach is required. Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.

Observation (via TLC/NMR) Possible Cause Suggested Solution(s)
Significant amount of unreacted 1,4-dimethoxybenzene remains.1. Insufficient Lewis acid catalyst or acylating agent. 2. Deactivated catalyst (e.g., moisture contamination). 3. Reaction time is too short or temperature is too low.1. Ensure accurate stoichiometry. A slight excess of the acylating agent may be beneficial. 2. Use a fresh, anhydrous Lewis acid.[3] 3. Increase reaction time or temperature incrementally, while monitoring via TLC to avoid side product formation.
Multiple product spots are visible, possibly indicating side products.1. Poly-acylation: The product is more deactivated than the starting material, but di-acylation can still occur.[2] 2. Cleavage of ether groups: Harsh conditions can lead to the cleavage of methoxy groups.1. Use 1,4-dimethoxybenzene as the limiting reagent.[3] 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Lewis acid. 3. Consider using a milder, reusable solid acid catalyst like Amberlyst-15.[1]
The reaction mixture has turned dark or tar-like.Polymerization/Tar Formation: This can occur if the reaction temperature is too high or if the concentration of reagents is excessive.1. Ensure efficient stirring and cooling, especially during the exothermic addition of the catalyst. 2. Perform the reaction in a more dilute solution.

Q3: Which Lewis acid is best for this reaction?

A3: Aluminum chloride (AlCl₃) is a common and effective catalyst for Friedel-Crafts acylations. However, due to the activated nature of the substrate, milder solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15, Indion-125) or certain zeolites can offer advantages, including easier workup and improved selectivity, minimizing catalyst deactivation and side reactions.[1]

Section 2: Ketone Reduction Troubleshooting

This section focuses on the conversion of 2-Acetyl-1,4-dimethoxybenzene to this compound. The two primary methods are the Clemmensen and Wolff-Kishner reductions.

Reduction_Choice Start Is the substrate stable under harsh acidic conditions? Clemmensen Use Clemmensen Reduction (Zn(Hg), conc. HCl) Start->Clemmensen Yes WolffKishner Use Wolff-Kishner Reduction (N₂H₄, KOH, high temp.) Start->WolffKishner No (or if acid-sensitive groups are present)

Caption: Decision guide for choosing the appropriate reduction method.

Q4: I am getting a low yield with the Clemmensen reduction. What could be wrong?

A4: The Clemmensen reduction uses zinc amalgam and concentrated HCl and is particularly effective for aryl-alkyl ketones.[4] However, issues can arise.

Problem Possible Cause Suggested Solution(s)
Incomplete Reaction1. Inactive zinc amalgam. 2. Insufficient concentration of HCl. 3. Heterogeneous nature of the reaction limits contact between substrate and catalyst.[4]1. Ensure the zinc amalgam is freshly prepared and active. 2. Use concentrated HCl and maintain acidic conditions throughout the reaction. 3. Use a co-solvent like toluene to improve the solubility of the organic substrate in the aqueous medium and ensure vigorous stirring.
Formation of a Byproduct (Alcohol)The reduction may stall at the alcohol intermediate stage.Increase the reaction time and/or temperature (reflux). Ensure an excess of zinc amalgam is used.

Q5: My Wolff-Kishner reduction is not going to completion. How can I optimize it?

A5: The Wolff-Kishner reduction is performed under strongly basic conditions at high temperatures.[5] Incomplete reactions are often related to temperature and water content.

Problem Possible Cause Suggested Solution(s)
Incomplete Reaction1. Insufficient Temperature: The decomposition of the hydrazone intermediate requires temperatures of 180-200°C.[6] 2. Presence of Water: Water, a byproduct of the initial hydrazone formation, can lower the boiling point of the mixture, preventing it from reaching the required temperature.[6][7]1. Use a high-boiling point solvent such as diethylene glycol (b.p. 245°C) or triethylene glycol.[6] 2. Apply the Huang-Minlon modification: After the initial hydrazone formation, distill off the water and excess hydrazine to allow the reaction temperature to rise sufficiently for the reduction step.[6]
Azine Formation (Side Reaction)The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is difficult to reduce.[5]Add the ketone slowly to the mixture of hydrazine and base to keep its concentration low. Using a pre-formed hydrazone can sometimes mitigate this issue.

Q6: Which reduction method is generally preferred for this synthesis?

A6: Both methods are viable. The Clemmensen reduction is often simpler to perform.[8] However, the Wolff-Kishner reduction is preferred if the molecule contains any acid-sensitive functional groups.[5][9] For 2-Acetyl-1,4-dimethoxybenzene, the methoxy groups are generally stable to the acidic conditions of the Clemmensen reduction, making it a suitable choice.

Section 3: Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to handle the evolved HCl gas).

  • Reagent Charging: To the flask, add 1,4-dimethoxybenzene (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) in portions while stirring.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Purification: Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-Acetyl-1,4-dimethoxybenzene can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Clemmensen Reduction of 2-Acetyl-1,4-dimethoxybenzene

  • Zinc Amalgam Preparation: Activate zinc dust by stirring it with a 5% aqueous HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam (4-5 eq by weight relative to the ketone), concentrated HCl, water, and toluene (as a co-solvent).

  • Substrate Addition: Add the 2-Acetyl-1,4-dimethoxybenzene (1.0 eq) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with strong stirring for 4-8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

  • Workup: After cooling, decant the liquid from the excess zinc amalgam. Separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with toluene or diethyl ether.

  • Purification: Combine the organic extracts, wash with water and then with a sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude this compound can be purified by vacuum distillation.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Apparatus Setup: In a round-bottom flask fitted with a distillation head and a reflux condenser, combine 2-Acetyl-1,4-dimethoxybenzene (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (3-4 eq), and potassium hydroxide (KOH, 3-4 eq).

  • Hydrazone Formation: Heat the mixture to 120-140°C for 1-2 hours to form the hydrazone. Water will be generated during this step.

  • Water Removal: Change the setup from reflux to distillation and slowly raise the temperature to distill off the water and excess hydrazine.

  • Reduction: Once the temperature of the reaction mixture reaches 190-200°C, return the condenser to the reflux position and maintain this temperature for 3-5 hours. The evolution of nitrogen gas should be observed.

  • Workup: Cool the reaction mixture and dilute it with water.

  • Extraction: Extract the product with diethyl ether or hexane (3 x volumes).

  • Purification: Combine the organic layers, wash with dilute HCl followed by water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. Purify the final product by vacuum distillation.

References

Technical Support Center: Friedel-Crafts Synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 2-Ethyl-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the most common byproducts in the Friedel-Crafts ethylation of 1,4-dimethoxybenzene?

The Friedel-Crafts ethylation of 1,4-dimethoxybenzene is prone to polyalkylation due to the activating nature of both the methoxy groups and the introduced ethyl group.[1][2] The product itself is more reactive than the starting material, leading to further ethylation.[1]

Common Byproducts Include:

  • Polyethylated Products: The most significant byproducts are di- and tri-ethylated dimethoxybenzenes. The primary polyalkylation product is typically 2,5-Diethyl-1,4-dimethoxybenzene. Further ethylation can lead to 2,3,5-Triethyl-1,4-dimethoxybenzene, although steric hindrance may limit its formation.

  • Positional Isomers: While the ethyl group is directed ortho and para to the activating methoxy groups, minor amounts of other positional isomers of diethyl- and triethyl-1,4-dimethoxybenzene may be formed.

  • Rearranged Products (less common with ethylation): Unlike alkylations with longer chains, carbocation rearrangement is not a significant issue with ethylating agents.[3]

  • Products from Impurities: Impurities in the starting materials or solvent can lead to other unwanted side products.[4]

Q2: My reaction is resulting in a low yield of the desired this compound. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.[4]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required, as it can complex with the oxygen atoms of the methoxy groups on the starting material and product.

  • Suboptimal Temperature: The reaction temperature is crucial. Higher temperatures can favor the formation of polyalkylation and other side products, while temperatures that are too low may result in an incomplete reaction.

  • Poor Quality Reagents: The purity of 1,4-dimethoxybenzene, the ethylating agent (e.g., ethyl bromide or ethanol), and the solvent is critical for a successful reaction.[4]

Q3: How can I minimize the formation of polyethylated byproducts?

Controlling polyalkylation is a key challenge in this synthesis. Here are some strategies:

  • Use a Large Excess of the Aromatic Substrate: Employing a significant molar excess of 1,4-dimethoxybenzene relative to the ethylating agent increases the probability of the electrophile reacting with the starting material rather than the mono-ethylated product.[1]

  • Control Reaction Temperature: Running the reaction at a lower temperature can help to selectively favor the mono-alkylation product.

  • Slow Addition of the Ethylating Agent: Adding the ethylating agent dropwise over a period allows for its immediate reaction with the excess 1,4-dimethoxybenzene, minimizing its concentration and subsequent reaction with the product.

  • Choice of Catalyst and Solvent: The activity of the Lewis acid and the polarity of the solvent can influence the product distribution. Milder reaction conditions may be beneficial.

Quantitative Data on Byproduct Formation

CompoundHypothetical Molar RatioRationale
This compound1.00 (Target Product)The desired mono-alkylation product.
1,4-dimethoxybenzene> 2.00 (Excess)Using a large excess of the starting material is a key strategy to favor mono-alkylation.
2,5-Diethyl-1,4-dimethoxybenzene0.15 - 0.30The primary polyalkylation byproduct, formed by the ethylation of the more activated mono-ethylated product. The ethyl group directs the second substitution to the available ortho and para positions.
Other Diethyl Isomers< 0.05Minor isomers resulting from substitution at other available positions on the ring.
2,3,5-Triethyl-1,4-dimethoxybenzene< 0.02Formation is limited by the decreasing reactivity of the ring with multiple alkyl groups and increasing steric hindrance.

Experimental Protocols

The following is a general experimental protocol for the Friedel-Crafts ethylation of 1,4-dimethoxybenzene, adapted from procedures for similar alkylations.[5][6][7]

Materials:

  • 1,4-dimethoxybenzene

  • Ethyl bromide (or other suitable ethylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to maintain anhydrous conditions.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ethylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add ethyl bromide (1.0 equivalent) to the stirred suspension.

  • Addition of Substrate: Dissolve 1,4-dimethoxybenzene (in large excess, e.g., 3-5 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which will be a mixture of the desired product and byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathway DMB 1,4-Dimethoxybenzene Product This compound DMB->Product Et+ EtBr Ethyl Bromide + AlCl3 EtBr->DMB EtBr->Product DiEt 2,5-Diethyl-1,4- dimethoxybenzene EtBr->DiEt Product->DiEt Et+ (faster) TriEt 2,3,5-Triethyl-1,4- dimethoxybenzene DiEt->TriEt Et+

Caption: Pathway of byproduct formation in the Friedel-Crafts ethylation of 1,4-dimethoxybenzene.

Troubleshooting_Workflow start Low Yield or No Product check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture check_catalyst Verify Catalyst Amount and Activity check_moisture->check_catalyst No dry_system Thoroughly Dry System and Use Anhydrous Reagents check_moisture->dry_system Yes check_temp Optimize Reaction Temperature check_catalyst->check_temp No increase_catalyst Use Stoichiometric Amount of Fresh Catalyst check_catalyst->increase_catalyst Yes check_reagents Assess Reagent Purity check_temp->check_reagents No optimize_temp Perform Temperature Screening check_temp->optimize_temp Yes purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Yes success Improved Yield check_reagents->success No dry_system->success increase_catalyst->success optimize_temp->success purify_reagents->success

Caption: Troubleshooting workflow for low yield in the Friedel-Crafts synthesis.

References

Catalyst deactivation in 2-Ethyl-1,4-dimethoxybenzene synthesis and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Ethyl-1,4-dimethoxybenzene, with a focus on catalyst deactivation and regeneration.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 1,4-dimethoxybenzene with an ethylating agent like ethanol or ethylene. Solid acid catalysts, particularly zeolites, are preferred due to their high activity, selectivity, and reusability. Commonly employed zeolites include those with MFI (e.g., ZSM-5), BEA (e.g., Beta), and FAU (e.g., Y) structures. The acidic properties of these materials, such as the Si/Al ratio, play a crucial role in their catalytic performance.

Q2: What causes the deactivation of these catalysts during the synthesis?

A2: Catalyst deactivation is a significant issue in this process and primarily stems from three main causes:

  • Coke Formation: The most common cause of deactivation is the formation of carbonaceous deposits, known as coke, on the catalyst surface and within its pores. These deposits block access to the active sites.[1][2] Coke can be categorized as "soft coke," which is more easily removed, and "hard coke," which is more graphitic and difficult to burn off.

  • Poisoning of Acid Sites: Reactants, products, or impurities in the feed can strongly adsorb onto the acidic active sites, rendering them inactive. In the case of using ethanol as an alkylating agent, water is a byproduct which can also interact with the active sites.

  • Dealumination: The removal of aluminum atoms from the zeolite framework, known as dealumination, can occur under certain reaction or regeneration conditions, particularly in the presence of steam at high temperatures or during acid treatment.[3][4] This can lead to a loss of strong Brønsted acid sites, which are crucial for the alkylation reaction.

Q3: My reaction yield is low. What are the potential reasons?

A3: Low yield can be attributed to several factors:

  • Catalyst Deactivation: As discussed in Q2, a deactivated catalyst will lead to a significant drop in conversion.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reactant molar ratio are critical parameters. For instance, too low a temperature may result in slow reaction rates, while too high a temperature can promote side reactions and faster deactivation.

  • Mass Transfer Limitations: In liquid-phase reactions, the diffusion of reactants to the active sites within the catalyst pores can be a limiting factor.

  • Polyalkylation: The product, this compound, can undergo further alkylation to form diethyl-1,4-dimethoxybenzene and other polyalkylated byproducts. This is more likely if the concentration of the ethylating agent is too high relative to the 1,4-dimethoxybenzene.

Q4: How can I regenerate a deactivated catalyst?

A4: Deactivated catalysts can often be regenerated to recover their activity. The appropriate method depends on the primary cause of deactivation:

  • For Coke Formation: The most common regeneration technique is oxidative thermal treatment (calcination or coke burn-off). This involves heating the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen to burn off the coke deposits.[5][6]

  • For Poisoning: If the deactivation is due to strongly adsorbed species, a solvent wash or a mild thermal treatment might be effective.

  • For Dealumination: This is generally an irreversible process. However, some post-synthesis treatments can sometimes be used to modify the acidity of the dealuminated zeolite.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Conversion of 1,4-dimethoxybenzene 1. Catalyst deactivation by coke.- Perform a regeneration cycle on the catalyst (see Section 4).- Analyze the spent catalyst for coke content using TGA.
2. Insufficient catalyst activity.- Ensure the catalyst was properly activated before the reaction.- Consider using a catalyst with a higher acid site density (lower Si/Al ratio), but be aware of potential for increased side reactions.[7]
3. Sub-optimal reaction temperature.- Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be cautious of increased byproduct formation at higher temperatures.
Low Selectivity to this compound 1. Polyalkylation.- Increase the molar ratio of 1,4-dimethoxybenzene to the ethylating agent.[8]
2. Isomerization or other side reactions.- Optimize the reaction temperature; lower temperatures often favor the desired product.- Choose a catalyst with appropriate pore size and shape selectivity (e.g., medium-pore zeolites like ZSM-5).
Rapid Catalyst Deactivation 1. High coking rate.- Lower the reaction temperature.[9]- Increase the molar ratio of the aromatic substrate to the ethylating agent.- Consider using a catalyst with a hierarchical pore structure to improve mass transfer and reduce coke deposition on the external surface.
2. Presence of poisons in the feed.- Ensure high purity of reactants and solvents.
Difficulty in Catalyst Regeneration 1. Formation of "hard" coke.- Increase the regeneration temperature, but do not exceed the thermal stability limit of the zeolite.- Use a controlled, slow heating rate during regeneration.
2. Irreversible dealumination.- Avoid excessively high temperatures and high steam concentrations during regeneration.[3][4]- If using acid washing for regeneration, use a mild acid concentration and control the treatment time and temperature.[3]

Section 3: Data Presentation

The following tables summarize quantitative data from studies on similar aromatic alkylation reactions using zeolite catalysts. This data can serve as a benchmark for your experiments.

Table 1: Catalyst Performance in Benzene Alkylation with Ethanol

CatalystSi/Al RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Reference
HZSM-52002592.72[10]
3%La₂O₃-HZSM-5200Not specifiedHigh[10]
HMCM-22Not specifiedLower than HZSM-5Lower than HZSM-5[10]
HBetaNot specifiedLower than HZSM-5Lower than HZSM-5[10]

Note: Data from a study on benzene ethylation, which is a good model for the ethylation of 1,4-dimethoxybenzene.

Table 2: Coke Content on Zeolite Catalysts After Aromatic Pyrolysis

CatalystSi/Al RatioCoke Content (wt%)Reference
HZSM-5307.01[2]
HY3011.47[2]
HZSM-5/De-HY (70:30)30 / 3274.82[2]

Note: This data from catalytic pyrolysis of cellulose provides insight into the coking propensity of different zeolite structures.

Table 3: Recovery of Catalyst Properties after Regeneration

Deactivation CauseRegeneration MethodPropertyRecovery EfficiencyReference
Coke AdsorptionHydrothermal RegenerationAcidity~80%[11]
Coke AdsorptionHydrothermal RegenerationTextural Properties~90%[11]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Alkylation with tert-Butyl Alcohol)

This protocol is adapted from established procedures for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol.[10][12] Modifications for the use of ethanol are suggested.

Materials:

  • 1,4-dimethoxybenzene

  • Ethanol (anhydrous)

  • Solid acid catalyst (e.g., H-ZSM-5 or H-Beta, activated)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water. Cool the catalyst under a dry atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst.

  • Reagent Addition: Dissolve 1,4-dimethoxybenzene in the anhydrous solvent and add it to the flask. Then, add anhydrous ethanol. A typical molar ratio of 1,4-dimethoxybenzene to ethanol to consider is between 3:1 and 5:1 to minimize polyalkylation.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Wash the filtrate with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from methanol or by column chromatography.

Protocol 2: Oxidative Regeneration of a Coked Zeolite Catalyst

This protocol describes a general procedure for the regeneration of a zeolite catalyst deactivated by coke formation.

Apparatus:

  • Tube furnace

  • Quartz or ceramic reactor tube

  • Gas flow controllers

Procedure:

  • Loading: Place the deactivated (coked) catalyst in the reactor tube.

  • Purging: Purge the system with an inert gas (e.g., nitrogen) at room temperature to remove any residual hydrocarbons.

  • Heating: Heat the catalyst under the inert gas flow to the desired regeneration temperature, typically between 450°C and 550°C. A slow heating ramp (e.g., 5-10°C/min) is recommended.

  • Oxidation: Once the target temperature is reached, introduce a controlled flow of air or a mixture of oxygen and nitrogen (e.g., 5-20% O₂ in N₂). The oxidation of coke is exothermic, so careful control of the oxygen concentration and temperature is crucial to avoid overheating and damaging the catalyst structure.[13]

  • Hold: Maintain the catalyst at the regeneration temperature in the oxidative atmosphere for several hours until the coke is completely burned off. This can be monitored by analyzing the effluent gas for CO and CO₂.

  • Cooling: After the regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.

  • The regenerated catalyst is now ready for reuse.

Section 5: Visualizations

The following diagrams illustrate key processes in catalyst deactivation and regeneration.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst (Zeolite) Coke Coke Formation (Pore Blockage, Site Coverage) ActiveCatalyst->Coke High Temperature, Oligomerization Poisoning Poisoning (Strong Adsorption) ActiveCatalyst->Poisoning Impurities in Feed Dealumination Dealumination (Loss of Acid Sites) ActiveCatalyst->Dealumination High Temperature, Steam, Acid Treatment DeactivatedCatalyst Deactivated Catalyst Coke->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Dealumination->DeactivatedCatalyst

Catalyst deactivation pathways in this compound synthesis.

Catalyst_Regeneration_Workflow start Deactivated Catalyst (Coked) purge Purge with Inert Gas (e.g., N₂) start->purge heat Heat to 450-550°C in Inert Gas purge->heat oxidize Introduce Air/O₂ Mixture (Controlled Flow) heat->oxidize hold Hold at Temperature (Monitor CO/CO₂ effluent) oxidize->hold cool Cool Down in Inert Gas hold->cool end Regenerated Catalyst cool->end

General workflow for the oxidative regeneration of a coked zeolite catalyst.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes regenerate Regenerate or replace catalyst check_catalyst->regenerate No check_selectivity Is selectivity the issue? check_conditions->check_selectivity Yes optimize_temp Optimize temperature and reactant ratio check_conditions->optimize_temp No check_selectivity->optimize_temp No (Other byproducts) adjust_ratio Adjust reactant molar ratio to reduce polyalkylation check_selectivity->adjust_ratio Yes (Polyalkylation) success Improved Yield regenerate->success optimize_temp->success adjust_ratio->success

Troubleshooting workflow for low yield in the synthesis reaction.

References

Purification challenges of 2-Ethyl-1,4-dimethoxybenzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2-Ethyl-1,4-dimethoxybenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis, typically a Friedel-Crafts alkylation of 1,4-dimethoxybenzene, can lead to several impurities.[1][2] The most common include:

  • Unreacted Starting Material: 1,4-dimethoxybenzene.

  • Poly-alkylation Products: Di-ethylated or even tri-ethylated dimethoxybenzene species. The high activation of the aromatic ring by two methoxy groups makes polysubstitution a common side reaction.[2]

  • Isomeric Byproducts: While the 2-position is favored, minor amounts of other isomers can form depending on reaction conditions.

  • Oxidation Products: Under harsh acidic or oxidative conditions, the electron-rich aromatic ring can be oxidized to form colored quinone-type impurities.[3]

  • Polymerization/Tar: Strong acids can cause polymerization of reactants or products, leading to the formation of high-molecular-weight tars.[3]

Q2: What is the recommended initial purification strategy for a crude reaction mixture?

A2: The best initial strategy is a standard aqueous workup followed by flash column chromatography. A liquid-liquid extraction can remove inorganic salts and highly polar impurities.[4][5] Due to the close boiling points of the target compound and potential byproducts like the starting material and poly-alkylated species, simple distillation is often insufficient for achieving high purity. Column chromatography provides the necessary resolving power.

Q3: How can I effectively remove unreacted 1,4-dimethoxybenzene?

A3: Unreacted 1,4-dimethoxybenzene is slightly more polar than the desired this compound. Flash column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is highly effective.[6][7] The product will elute before the more polar starting material. Careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the correct fractions to collect.

Q4: Is vacuum distillation a viable method for purification?

A4: Vacuum distillation can be used as a bulk purification step, particularly if the main impurities have significantly different boiling points. However, it may not effectively separate the target compound from closely related structures like isomers or poly-alkylated products. It is best used for removing low-boiling solvents or high-boiling tars, with column chromatography employed for final high-purity separation. The boiling point of this compound is reported as 104-105°C, though the pressure is not specified.[8]

Q5: How can I assess the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the product.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from non-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual starting materials or byproducts.[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Final product is a yellow or brown colored oil. Oxidation of the aromatic ring to form quinone byproducts; Presence of tar or polymeric material.[3]1. During the aqueous workup, wash the organic layer with a sodium bisulfite solution to reduce colored quinones to more soluble hydroquinones. 2. Treat a solution of the crude product with activated charcoal before filtration and solvent removal. 3. Purify via column chromatography, as tars and polar impurities will strongly adhere to the silica.
NMR/GC analysis shows significant starting material (1,4-dimethoxybenzene). Incomplete reaction; Inefficient purification.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Perform careful flash column chromatography with an optimized eluent system (e.g., low percentage of ethyl acetate in hexane) to separate the slightly more polar starting material from the product.
GC-MS analysis shows peaks with higher molecular weight (e.g., M+28 amu). Poly-alkylation (di-ethylation) of the aromatic ring.[2]1. Use 1,4-dimethoxybenzene as the limiting reagent in the synthesis to minimize polysubstitution. 2. Separate the less polar di-substituted product from the mono-substituted target compound using meticulous flash column chromatography. The di-alkylated product will elute first.
Column chromatography provides poor separation. The chosen eluent system is not optimal (either too polar or not polar enough).1. Systematically test various solvent systems using TLC.[7] 2. Start with a very non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane (e.g., 1%, 2%, 5%). 3. Aim for an Rf value of ~0.3 for the target compound on TLC for the best separation on a column.

Data Presentation

Table 1: Physical & Chemical Properties of Target Compound and Key Reactant

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₁₄O₂166.22104-105[8]
1,4-DimethoxybenzeneC₈H₁₀O₂138.17212.6[14]

Note: The boiling point for this compound is likely at reduced pressure.

Table 2: Recommended Starting Conditions for Analytical Methods

MethodColumn/SystemMobile Phase/Carrier GasDetection
HPLC [11]C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Gradient of Acetonitrile and WaterUV at 220 nm & 254 nm
GC-MS [9]Capillary GC column (e.g., DB-5 or equivalent)HeliumMass Spectrometry (MS)
TLC [7]Silica gel coated plates (SiO₂)5-10% Ethyl Acetate in HexaneUV light (254 nm)

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (2 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with 1 M NaOH solution (if acidic catalyst was used), water, and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product obtained from the workup in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5% or 10%).[6]

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Extraction & Washing) A->B C Purity Assessment? (TLC or quick GC-MS) B->C D Major Impurities Present? C->D E Flash Column Chromatography D->E Yes J Bulk Purification (Vacuum Distillation) D->J No (High Purity) F Fraction Analysis (TLC) E->F G Combine Pure Fractions F->G H Final Purity Check (GC-MS, NMR, HPLC) G->H I Purified Product H->I J->H

Caption: A decision workflow for purifying this compound.

Side_Reactions cluster_reactants Reactants cluster_products Products & Impurities R1 1,4-Dimethoxybenzene P This compound (Desired Product) R1->P Desired Reaction I1 Unreacted 1,4-Dimethoxybenzene R1->I1 Incomplete Reaction I3 Oxidized Impurities (Quinones) R1->I3 Harsh Conditions R2 Ethylating Agent R2->P I2 Poly-ethylated Products P->I2 Further Alkylation

Caption: Relationship between side reactions and resulting impurities.

References

Technical Support Center: Improving Selectivity in the Alkylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1,4-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the selectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when alkylating 1,4-dimethoxybenzene?

A1: The most prevalent issue is controlling the extent of alkylation. Due to the activating nature of the two methoxy groups on the aromatic ring, the mono-alkylated product is more reactive than the starting material.[1][2] This often leads to polysubstitution, predominantly yielding the di-alkylated product, 1,4-di-t-butyl-2,5-dimethoxybenzene, when using common Friedel-Crafts conditions.[3][4] Further substitution to a tri-alkylated product is generally hindered by steric hindrance from the bulky t-butyl groups.[4]

Q2: How can I favor the formation of the mono-alkylated product?

A2: Achieving high selectivity for the mono-alkylated product is challenging but can be influenced by several factors:

  • Choice of Catalyst: Using milder Lewis acids or heterogeneous catalysts like zeolites can improve selectivity towards mono-alkylation. Traditional strong Lewis acids like AlCl₃ or sulfuric acid often lead to di-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetic product, which may be the mono-alkylated species.

  • Reactant Ratio: Using a stoichiometric excess of 1,4-dimethoxybenzene relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive mono-alkylated product.

  • Choice of Alkylating Agent: While t-butyl alcohol is common, other alkylating agents might offer different selectivity profiles.

Q3: What are the typical byproducts in the alkylation of 1,4-dimethoxybenzene?

A3: Besides the desired mono- or di-alkylated products, potential byproducts can include:

  • Isomers: While the primary di-substituted product is 1,4-di-t-butyl-2,5-dimethoxybenzene, other isomers might form in small quantities.[5]

  • Products of Rearrangement: If using an alkylating agent prone to carbocation rearrangement, a mixture of products with different alkyl structures may be obtained. This is less of a concern with t-butylating agents as the tertiary carbocation is relatively stable.[6]

  • Polymerization of the Alkylating Agent: Under strong acidic conditions, some alkylating agents, particularly alkenes, can polymerize.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive catalyst. 2. Insufficiently strong acid catalyst. 3. Low reaction temperature. 4. Impure reactants (e.g., water in the reaction mixture).1. Use a fresh or properly activated catalyst. 2. Switch to a stronger Lewis acid (e.g., AlCl₃) or increase the concentration of the acid catalyst. 3. Gradually increase the reaction temperature. 4. Ensure all reactants and solvents are anhydrous.
Formation of the di-alkylated product instead of the desired mono-alkylated product 1. The mono-alkylated product is more reactive than the starting material. 2. Use of a strong acid catalyst. 3. High reaction temperature. 4. High concentration of the alkylating agent.1. Use a large excess of 1,4-dimethoxybenzene. 2. Employ a milder Lewis acid or a shape-selective heterogeneous catalyst like a zeolite. 3. Conduct the reaction at a lower temperature to favor kinetic control. 4. Use a stoichiometric amount or a slight excess of the alkylating agent.
Formation of multiple isomers 1. Lack of regioselectivity in the catalyst system. 2. Isomerization of the product under the reaction conditions.1. Utilize shape-selective catalysts such as zeolites, which can favor the formation of a specific isomer due to steric constraints within their pore structure. 2. Lower the reaction temperature and time to minimize product isomerization.
Product is a dark oil or tar instead of a crystalline solid 1. Side reactions such as polymerization of the alkylating agent. 2. Decomposition of the starting material or product under harsh reaction conditions.1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Decrease the reaction time. 4. Ensure an inert atmosphere if reactants are sensitive to oxidation.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-t-butyl-2,5-dimethoxybenzene (Illustrative of Di-alkylation)

This protocol is a common undergraduate laboratory procedure that typically yields the di-substituted product.

Materials:

  • 1,4-dimethoxybenzene

  • t-butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol

  • Ice

Procedure:

  • In an Erlenmeyer flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5 mL of glacial acetic acid.[5]

  • Add 2.50 mL of t-butyl alcohol to the mixture.[5]

  • Cool the flask in an ice-water bath.[5]

  • Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over 5-7 minutes. Maintain the temperature of the reaction mixture in the ice-water bath during the addition.[5]

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes with occasional swirling to allow the reaction to go to completion.[5]

  • To isolate the crude product, add ice to the reaction mixture, followed by ice-cold water to a total volume of about 75 mL, swirling vigorously.[5]

  • Collect the precipitated solid by vacuum filtration and wash the crystals thoroughly with cold water, followed by two small portions of ice-cold methanol.[5]

  • The crude product can be recrystallized from methanol.[5]

Data Presentation

Table 1: Influence of Catalyst on Product Selectivity (Hypothetical Data for Illustrative Purposes)
CatalystTemperature (°C)Mono-alkylated Product (%)Di-alkylated Product (%)Other Byproducts (%)
H₂SO₄2515805
AlCl₃025705
Zeolite H-BEA10060355
FeCl₃2540555

Note: This table is for illustrative purposes to demonstrate how catalyst choice can influence selectivity. Actual results will vary based on specific reaction conditions.

Visualizations

Diagram 1: General Workflow for Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1,4-Dimethoxybenzene D Mix Reactants & Cool in Ice Bath A->D B Alkylating Agent (e.g., t-Butyl Alcohol) B->D C Solvent (e.g., Acetic Acid) C->D E Slowly Add Catalyst (e.g., H₂SO₄) D->E F Reaction at Controlled Temperature E->F G Quench with Ice Water F->G H Vacuum Filtration G->H I Wash with Water & Methanol H->I J Recrystallization I->J K Final Product(s) J->K G cluster_factors Controlling Factors Catalyst Catalyst (Lewis Acid Strength) Selectivity Selectivity (Mono- vs. Di-alkylation) Catalyst->Selectivity Temperature Temperature Temperature->Selectivity Ratio Reactant Ratio ([Arene]/[Alkylating Agent]) Ratio->Selectivity Solvent Solvent Solvent->Selectivity

References

Technical Support Center: Synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the synthesis of 2-Ethyl-1,4-dimethoxybenzene. The most common synthetic route involves a two-step process: Friedel-Crafts acylation of 1,4-dimethoxybenzene to form an intermediate ketone, followed by a reduction of the ketone to the final ethylated product. This document addresses common issues encountered during both stages.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low yield, from starting material integrity to final product purification.

Part 1: Friedel-Crafts Acylation (1,4-dimethoxybenzene to 2-acetyl-1,4-dimethoxybenzene)

Question 1: My Friedel-Crafts acylation reaction shows low conversion of the starting material. What are the likely causes?

Answer: Low conversion in Friedel-Crafts acylation is a common issue often linked to the catalyst, reagents, or reaction conditions.

  • Insufficient or Inactive Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃).[1] This is because the product, an aryl ketone, forms a stable complex with the catalyst, rendering it inactive.[1] Ensure you are using at least one equivalent of the catalyst relative to the acylating agent. The catalyst must also be anhydrous; exposure to atmospheric moisture will deactivate it.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. The optimal temperature is substrate-dependent. It is often advisable to start at a lower temperature (0-5 °C) to control the initial exothermic reaction and then allow it to proceed at room temperature or with gentle heating.[2]

  • Reagent Purity: The purity of 1,4-dimethoxybenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is critical. The solvent, in particular, must be anhydrous.

Question 2: I'm observing multiple products or unexpected byproducts. How can I improve selectivity?

Answer: The formation of side products can arise from the high reactivity of the 1,4-dimethoxybenzene ring.

  • Regioselectivity: The two methoxy groups are strongly activating and ortho-, para-directing.[3] Since the para position is blocked, acylation should occur at one of the ortho positions. However, controlling reaction conditions is key. Adding the substrate slowly to the catalyst/acylating agent mixture at a low temperature can improve selectivity.

  • Polyacylation: The product, 2-acetyl-1,4-dimethoxybenzene, is deactivated towards further acylation, making polyacylation less common than in Friedel-Crafts alkylation. However, if the reaction conditions are too harsh (high temperature, large excess of catalyst), it can still occur.

  • Demethylation: Strong Lewis acids, especially in excess or at high temperatures, can cause demethylation of the methoxy groups, leading to phenolic byproducts. Using a milder catalyst or a stoichiometric amount can mitigate this.

Question 3: I'm having trouble with the work-up. The mixture is forming a persistent emulsion. What should I do?

Answer: Emulsion formation is a frequent problem during the aqueous work-up of Friedel-Crafts reactions.[2]

  • Quenching Procedure: The standard procedure is to quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl with vigorous stirring.[1][2] This breaks down the catalyst-ketone complex.

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase. In some cases, gentle warming or filtering the entire mixture through a pad of Celite can also be effective.

Part 2: Reduction (2-acetyl-1,4-dimethoxybenzene to this compound)

Question 4: My Clemmensen reduction of the intermediate ketone is incomplete. How can I drive it to completion?

Answer: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for aryl-alkyl ketones but requires careful preparation and is sensitive to the substrate.[4]

  • Zinc Amalgam Activity: The zinc must be properly amalgamated to be effective. The surface of the zinc should be shiny and reactive. If the amalgam is old or poorly prepared, its activity will be low.

  • Acid Sensitivity: The substrate must be stable to strongly acidic and hot conditions.[4] If your molecule has acid-labile functional groups, this method may not be suitable.

  • Alternative Reduction: If the Clemmensen reduction consistently fails, consider an alternative such as the Wolff-Kishner reduction (hydrazine and a strong base), which is suitable for acid-sensitive but base-stable substrates.

Data & Parameters

Optimizing reaction conditions is crucial for maximizing yield. The following tables provide a summary of key parameters for the Friedel-Crafts acylation step.

Table 1: Influence of Catalyst and Solvent on Acylation Yield

Catalyst (Equivalents)Acylating AgentSolventTemperature (°C)Typical Yield (%)Notes
AlCl₃ (1.1 eq)Acetic AnhydrideDichloromethane0 to RTGood to ExcellentStandard, cost-effective method. Requires anhydrous conditions.[1]
AlCl₃ (1.1 eq)Acetyl ChlorideDichloromethane0 to RTGood to ExcellentGenerates HCl gas. Requires anhydrous conditions.
Solid Acid Catalysts (e.g., Amberlyst-15)Acetic Anhydride1,2-dichloroethane~100 °CGoodEnvironmentally friendlier, reusable catalyst, but may require higher temperatures.[2]
[CholineCl][ZnCl₂]₃ (0.35 eq)Benzoic AnhydrideNone (Microwave)120 °CGoodA deep eutectic solvent acting as both catalyst and solvent; offers reusability.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure outlines the synthesis of the intermediate, 2-acetyl-1,4-dimethoxybenzene.

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.0 equivalent) to the cooled suspension with continuous stirring.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate beaker containing a slurry of crushed ice and a small amount of concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude 2-acetyl-1,4-dimethoxybenzene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Clemmensen Reduction of 2-acetyl-1,4-dimethoxybenzene

This procedure details the reduction of the ketone to this compound.

  • Zinc Amalgam Preparation: Activate zinc dust by stirring it with a dilute HCl solution for several minutes. Decant the acid, wash the zinc with deionized water, and then stir with a 5% mercuric chloride (HgCl₂) solution for 5-10 minutes. Decant the mercuric chloride solution and wash the resulting amalgam thoroughly with water. (Caution: Mercury compounds are highly toxic.)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add the 2-acetyl-1,4-dimethoxybenzene from Protocol 1 to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reaction progress can be monitored by TLC. If the reaction stalls, a small amount of additional concentrated HCl can be added.

  • Work-up: After the reaction is complete (typically several hours), cool the flask to room temperature. Carefully decant the toluene layer from the remaining zinc.

  • Extraction: Extract the aqueous layer with additional portions of toluene or diethyl ether. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the solution over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 1,4-Dimethoxybenzene B 2-acetyl-1,4- dimethoxybenzene A->B Friedel-Crafts Acylation (AlCl₃, Ac₂O) C 2-Ethyl-1,4- dimethoxybenzene B->C Clemmensen Reduction (Zn(Hg), HCl)

Caption: Reaction scheme for the two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Final Yield CheckCrude Analyze Crude Product (TLC, NMR) Start->CheckCrude LowConversion Low Conversion of Starting Material? CheckCrude->LowConversion ManyByproducts Multiple Spots / Byproducts? CheckCrude->ManyByproducts [ If conversion is good ] FC_Troubleshoot Troubleshoot Friedel-Crafts Step LowConversion->FC_Troubleshoot Yes Red_Incomplete Incomplete Reduction? LowConversion->Red_Incomplete No FC_Temp Optimize Temperature: - Cool during addition? - Correct reflux temp? ManyByproducts->FC_Temp Yes Pur_Troubleshoot Review Purification ManyByproducts->Pur_Troubleshoot No FC_Catalyst Check Catalyst: - Anhydrous? - Stoichiometry? FC_Troubleshoot->FC_Catalyst FC_Troubleshoot->FC_Temp Red_Troubleshoot Troubleshoot Reduction Step Red_Reagent Check Reducing Agent: - Zn(Hg) activated? - Reagent quality? Red_Troubleshoot->Red_Reagent Red_Incomplete->Red_Troubleshoot Yes Red_Incomplete->Pur_Troubleshoot No Red_Alternative Consider Alternative: - Wolff-Kishner? Red_Reagent->Red_Alternative Pur_Loss Product Loss During: - Work-up/Emulsion? - Recrystallization? - Chromatography? Pur_Troubleshoot->Pur_Loss

Caption: A logical workflow for diagnosing the cause of low product yield.

Logical Relationships of Common Issues

Logical_Relationships cluster_causes Potential Causes cluster_effects Resulting Problems Moisture Moisture in Reagents or Glassware NoReaction Reaction Fails to Initiate or Stalls Moisture->NoReaction BadCatalyst Inactive or Insufficient Lewis Acid Catalyst BadCatalyst->NoReaction WrongTemp Incorrect Reaction Temperature WrongTemp->NoReaction SideProducts Formation of Byproducts (e.g., demethylation) WrongTemp->SideProducts BadWorkup Improper Work-up Technique Emulsion Persistent Emulsion BadWorkup->Emulsion ProductLoss Physical Loss of Product SideProducts->ProductLoss during purification Emulsion->ProductLoss

Caption: Cause-and-effect relationships for common problems in the synthesis.

References

Side reactions to consider when using 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1,4-dimethoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions to consider when using this compound in electrophilic aromatic substitution?

A1: The electron-donating nature of the two methoxy groups and the ethyl group makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. The main side reactions to consider are:

  • Polyalkylation/Polyacylation: Due to the high activation of the ring, the mono-substituted product is often more reactive than the starting material, leading to the addition of multiple electrophilic groups.

  • Isomer Formation: Electrophilic attack can occur at different positions on the aromatic ring, leading to a mixture of constitutional isomers. The directing effects of the existing substituents determine the regioselectivity.

  • Ether Cleavage: Under strongly acidic conditions (e.g., using strong Lewis acids or protic acids at elevated temperatures), the methoxy groups can be cleaved to form phenols.

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, especially with strong oxidizing agents, which can lead to the formation of quinone-like structures.

  • Polymerization/Tar Formation: Under harsh acidic conditions, polymerization or decomposition of the starting material and products can occur.

Q2: What is the expected regioselectivity for electrophilic attack on this compound?

A2: The directing effects of the substituents on the benzene ring determine the position of electrophilic attack. In this compound, we have three activating groups: two methoxy groups (-OCH₃) and one ethyl group (-CH₂CH₃). Both are ortho, para-directors. The methoxy groups are stronger activating groups than the ethyl group. Therefore, the positions ortho and para to the methoxy groups are the most nucleophilic.

The most likely positions for electrophilic attack are C3 and C5, as they are ortho to one methoxy group and para to the other, while also being influenced by the ethyl group. Steric hindrance from the ethyl group might slightly disfavor the C3 position for bulky electrophiles.

G Ether Cleavage Pathway Start This compound Protonation Protonation of Ether Oxygen (Strong Acid) Start->Protonation H+ Intermediate Oxonium Ion Intermediate Protonation->Intermediate Cleavage Nucleophilic Attack (e.g., by Br-) Intermediate->Cleavage Nu- Product Phenolic Byproduct Cleavage->Product G Friedel-Crafts Acylation Workflow Start Setup Reaction Flask (AlCl3, DCM, 0°C) Add_AcCl Add Acetyl Chloride Start->Add_AcCl Add_Substrate Add Dimethoxybenzene Solution Dropwise Add_AcCl->Add_Substrate React Stir at RT (1-2h) Add_Substrate->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Stability of 2-Ethyl-1,4-dimethoxybenzene under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1,4-dimethoxybenzene. The information focuses on the stability of this compound under acidic and basic conditions that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a stable compound under recommended storage conditions, which include storing it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is generally unreactive towards most reagents, making it a suitable compound for various applications. However, it is incompatible with strong oxidizing agents, and caution should be exercised when using it in the presence of strong acids and bases.

Q2: What is the expected degradation pathway for this compound under acidic conditions?

A2: Under strong acidic conditions, particularly in the presence of a good nucleophile (like halide ions), this compound is susceptible to acid-catalyzed cleavage of its ether bonds.[2][3][4][5] Aryl alkyl ethers typically undergo cleavage to produce a phenol and an alkyl halide.[4][5] Therefore, the methoxy groups can be cleaved to form the corresponding phenols. Depending on the reaction conditions, mono- or di-cleavage may occur.

Q3: What is the expected stability of this compound under basic conditions?

A3: Aryl ethers, such as this compound, are generally stable and unreactive under basic conditions, especially in the absence of strong electron-withdrawing groups on the aromatic ring. Nucleophilic aromatic substitution of a methoxy group by a hydroxide ion is not a favorable reaction under typical laboratory conditions. Significant degradation is not expected during standard basic forced degradation studies (e.g., using 0.1 M to 1 M NaOH at moderate temperatures).

Q4: Are there any recommended analytical methods to assess the stability of this compound?

A4: Yes, stability-indicating chromatographic methods are recommended. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust technique for separating and quantifying this compound from its potential degradation products.[1][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for identifying volatile degradation products that may form.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed in an Acidic Formulation

Possible Cause: The acidic environment is likely causing the cleavage of one or both methoxy groups of the this compound molecule. The rate of this degradation will depend on the acid concentration, temperature, and the presence of nucleophiles.

Troubleshooting Steps:

  • Confirm Degradation: Use a validated stability-indicating HPLC or GC-MS method to confirm the loss of the parent compound and the appearance of new peaks.

  • Identify Degradants: If using GC-MS, analyze the mass spectra of the new peaks to identify them. The expected primary degradation products would be 2-ethyl-4-methoxyphenol and 2-ethyl-1,4-benzenediol.

  • Mitigation Strategies:

    • pH Adjustment: If possible, increase the pH of the formulation to a less acidic range.

    • Temperature Control: Store the formulation at a lower temperature to reduce the rate of degradation.

    • Excipient Review: If the formulation contains halide salts, consider replacing them with non-nucleophilic alternatives to minimize the rate of ether cleavage.

Issue 2: Assay Inconsistency in a Basic Formulation

Possible Cause: While significant degradation is unlikely, assay inconsistencies could be due to other factors such as interactions with excipients, adsorption to container surfaces, or issues with the analytical method itself.

Troubleshooting Steps:

  • Verify Analytical Method: Ensure your analytical method is robust and validated for the specific formulation matrix. Check for peak shape, resolution, and recovery.

  • Forced Degradation Study: Perform a forced degradation study under basic conditions (e.g., 1 M NaOH at 70°C for 24 hours) to definitively determine if any degradation occurs.

  • Excipient Compatibility: Investigate potential interactions between this compound and other components in the formulation.

  • Container Adsorption: Analyze the container for any adsorbed compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Heat at 70°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Heat at 70°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute with methanol for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in methanol for analysis.

  • Photostability:

    • Expose a solid sample and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare solutions of the stressed samples in methanol for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 0-5 min: 40% ACN; 5-15 min: 40-80% ACN; 15-20 min: 80% ACN
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 290 nm
Injection Vol. 10 µL

Note: This is a starting point. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of this compoundMajor Degradation Products (Retention Time)
1 M HCl, 70°C, 24h~15%2-ethyl-4-methoxyphenol (~5.2 min), 2-ethyl-1,4-benzenediol (~3.8 min)
1 M NaOH, 70°C, 24h< 2%No significant degradation products observed
3% H₂O₂, RT, 24h~5%Minor unknown peaks
Heat, 105°C, 24h< 1%No significant degradation products observed
Photostability~3%Minor unknown peaks

Visualizations

Acid_Degradation_Pathway A This compound B Protonated Ether A->B + H+ C 2-Ethyl-4-methoxyphenol B->C + Nu- / -CH3X E Methyl Halide/Methanol B->E D 2-Ethyl-1,4-benzenediol C->D + H+ / + Nu- / -CH3X

Caption: Acid-catalyzed degradation pathway of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Stress HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC GCMS GC-MS for Identification HPLC->GCMS For Peak Identification Pathway Identify Degradation Pathways HPLC->Pathway Method Validate Analytical Method Pathway->Method Formulation Optimize Formulation/Storage Method->Formulation Drug This compound Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: General workflow for a forced degradation study.

References

Removal of unreacted starting materials from 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Ethyl-1,4-dimethoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in the synthesis of this compound?

The synthesis of this compound is commonly achieved through a Friedel-Crafts alkylation reaction.[1] This process typically involves reacting 1,4-dimethoxybenzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst. Therefore, the primary unreacted starting materials you are likely to encounter in your crude product are:

  • 1,4-Dimethoxybenzene: The aromatic starting material.

  • Ethyl Bromide: The ethylating agent.

Q2: What are the key physical properties I should consider for purification?

Understanding the physical properties of your product and the potential impurities is crucial for selecting an effective purification strategy. The significant differences in boiling points and physical states are particularly advantageous.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound 166.22104-105N/A0.976[2]
1,4-Dimethoxybenzene138.17212-213[3][4][5]54-56[3][5]~1.05[5]
Ethyl Bromide108.9637-40[6][7]-119[6][8]~1.46[7][8]

Q3: How can I remove the volatile unreacted ethyl bromide?

Due to its low boiling point (37-40 °C), unreacted ethyl bromide can typically be removed easily by evaporation, often under reduced pressure using a rotary evaporator.[6][7][9] Gentle heating may be applied, but care should be taken not to co-evaporate the desired product.

Q4: What is the most effective method to remove unreacted 1,4-dimethoxybenzene?

Given the large difference in boiling points between this compound (104-105 °C) and 1,4-dimethoxybenzene (212-213 °C), fractional distillation is the most effective method for separation.[2][5] The lower-boiling product will distill first, leaving the higher-boiling starting material behind.

Q5: Can column chromatography be used for purification?

Yes, column chromatography is a viable alternative, especially for small-scale purifications requiring high purity. This compound is more non-polar than 1,4-dimethoxybenzene due to the added ethyl group relative to the oxygen atoms. You can use a normal-phase silica gel column with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate). The less polar product should elute before the starting material. It is essential to first develop a suitable solvent system using Thin Layer Chromatography (TLC).[10]

Q6: Is a liquid-liquid extraction useful for this purification?

A standard aqueous workup (liquid-liquid extraction) after the reaction is crucial for removing the acid catalyst and other water-soluble byproducts.[10] However, since both this compound and 1,4-dimethoxybenzene are neutral organic compounds, they will not be separated from each other by a simple acid-base extraction. The primary role of the extraction is to prepare the crude mixture for distillation or chromatography.[11]

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification process.

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation During Distillation The boiling points of your product and impurity are too close (unlikely in this case).The distillation column is not efficient enough.The distillation is being performed too quickly.Use a longer fractionating column or one packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations).Reduce the heating rate to ensure proper equilibrium is established between the liquid and vapor phases within the column.[12]
Product is Contaminated After Distillation Bumping of the distillation flask carried non-volatile impurities into the condenser.The initial fraction containing low-boiling impurities was not discarded.Ensure smooth boiling by using a magnetic stir bar or boiling chips.Do not fill the distillation flask more than two-thirds full.Discard a small initial "forerun" fraction before collecting the main product fraction.
Overlapping Spots in Column Chromatography The chosen eluent system is not providing adequate separation.Optimize the eluent system using TLC. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[10]If spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the percentage of hexanes).If spots are too low (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Emulsion Forms During Extraction Vigorous shaking of the separatory funnel.The concentrations of the solutions are too high.Gently invert the separatory funnel for mixing instead of vigorous shaking.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is ideal for separating the product from the high-boiling 1,4-dimethoxybenzene.

  • Apparatus Setup : Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask : Charge the crude organic mixture into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection :

    • The first fraction to distill will be any remaining low-boiling solvent or impurities (like ethyl bromide). The temperature will be low.

    • As the temperature rises and stabilizes near the boiling point of your product (~104-105 °C), change the receiving flask to collect the pure this compound.[2][13]

    • Once the majority of the product has distilled, the temperature will either drop (if no higher-boiling components are left) or begin to rise sharply towards the boiling point of 1,4-dimethoxybenzene (~212 °C).[3][5] At this point, stop the distillation.

  • Analysis : Confirm the purity of the collected fractions using an appropriate analytical technique, such as GC-MS or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for small-scale, high-purity isolations.

  • TLC Analysis : Determine an appropriate eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) that gives good separation between this compound and 1,4-dimethoxybenzene on a TLC plate.

  • Column Packing : Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.[12]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution : Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure ("flash chromatography") if necessary to maintain a steady flow rate.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Visualizations

G Workflow for Purification of this compound A Crude Reaction Mixture (Product, Unreacted Starting Materials, Catalyst) B Liquid-Liquid Extraction (Aqueous Workup) A->B Remove Acid C Crude Organic Product (Free of acid catalyst) B->C D Solvent Removal (Rotary Evaporation) C->D Remove Solvent E Concentrated Crude Product (Product + Unreacted 1,4-dimethoxybenzene) D->E F Fractional Distillation E->F Primary Method (Large Scale) G Column Chromatography E->G Alternative Method (Small Scale) H Purified this compound F->H G->H

Caption: General experimental workflow for the purification of this compound.

G Troubleshooting Purification Issues Start Is the final product impure? Method Which purification method was used? Start->Method Yes End Purity Confirmed Start->End No Dist Distillation Method->Dist Chrom Chromatography Method->Chrom Sol1 Improve column efficiency (longer column, slower rate). Dist->Sol1 Poor Separation Sol2 Check for bumping; do not overfill flask. Dist->Sol2 Contaminated Fractions Sol3 Re-optimize eluent with TLC. Chrom->Sol3 Overlapping Spots Sol4 Ensure proper column packing and sample loading. Chrom->Sol4 Broad Bands

References

Validation & Comparative

A Comparative Analysis of Electrophilic Aromatic Substitution Reactivity: 2-Ethyl-1,4-dimethoxybenzene vs. Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Ethyl-1,4-dimethoxybenzene and its parent isomers—1,2-dimethoxybenzene, 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—in electrophilic aromatic substitution (EAS) reactions. This analysis is supported by experimental data from the literature to inform synthetic strategy and reaction design.

Introduction to Reactivity in Dimethoxybenzenes

The reactivity of benzene derivatives in electrophilic aromatic substitution is fundamentally governed by the electronic effects of their substituents. The methoxy group (-OCH₃) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to attack by electrophiles.[1][2] All dimethoxybenzene isomers are, therefore, significantly more reactive than benzene itself. The position of the methoxy groups and the presence of other substituents, such as an ethyl group, further modulate this reactivity and dictate the regioselectivity of the substitution.

Predicted Reactivity of this compound

Direct comparative experimental data on the reactivity of this compound is limited in readily available literature. However, its reactivity can be predicted based on the established principles of substituent effects in electrophilic aromatic substitution.

The benzene ring in this compound is activated by three electron-donating groups: two methoxy groups and one ethyl group. Both methoxy and ethyl groups are ortho-, para-directors.[2][3] The combined electron-donating effects of these three groups are expected to render the aromatic ring of this compound highly reactive towards electrophiles, likely more so than the dimethoxybenzene isomers.

The directing effects of the substituents are additive. In this compound, the positions C3, C5, and C6 are activated. The most probable sites of electrophilic attack would be C5 and C3, which are ortho to one methoxy group and para to the other, and also ortho to the ethyl group. Steric hindrance from the ethyl group might slightly disfavor substitution at the C3 position compared to the C5 position.

Comparative Reactivity of Dimethoxybenzene Isomers

The relative positions of the two methoxy groups in 1,2-, 1,3-, and 1,4-dimethoxybenzene influence the overall activation of the ring and the regioselectivity of electrophilic attack.

  • 1,2-Dimethoxybenzene (Veratrole): The two adjacent methoxy groups strongly activate the ring. Electrophilic attack is directed to the positions ortho and para to the methoxy groups (C3, C4, C5, and C6).

  • 1,3-Dimethoxybenzene: The methoxy groups in the meta position synergistically activate the C2, C4, and C6 positions. The C2 position is sterically hindered, so substitution often favors the C4 and C6 positions.[2]

  • 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): The para-disposed methoxy groups strongly activate all four available positions on the ring, making it highly reactive.[4][5]

Quantitative Data on Electrophilic Aromatic Substitution

The following tables summarize experimental data for various electrophilic aromatic substitution reactions on dimethoxybenzene isomers.

Table 1: Nitration of Dimethoxybenzene Isomers

IsomerReagents and ConditionsMajor Product(s)Yield (%)Reference
1,2-DimethoxybenzeneHNO₃/H₂SO₄4-Nitro-1,2-dimethoxybenzeneHigh (not specified)[6]
1,3-DimethoxybenzeneHNO₃/H₂SO₄4-Nitro-1,3-dimethoxybenzeneHigh (not specified)[7]
1,4-DimethoxybenzeneHNO₃2-Nitro-1,4-dimethoxybenzene90[8]

Table 2: Halogenation of Dimethoxybenzene Isomers

IsomerReagents and ConditionsMajor Product(s)Yield (%)Reference
1,2-DimethoxybenzeneKBrO₃, HBr, Acetic Acid4,5-Dibromo-1,2-dimethoxybenzene92[9]
1,3-DimethoxybenzeneN-halosuccinimide/LiClO₄ in CH₃CNHalogenated productsQuantitative[10]

Table 3: Friedel-Crafts Alkylation of Dimethoxybenzene Isomers

IsomerReagents and ConditionsMajor Product(s)Yield (%)Reference
1,4-Dimethoxybenzenet-butyl alcohol, H₂SO₄, Acetic Acid1,4-Di-t-butyl-2,5-dimethoxybenzene78.13[4]
1,4-Dimethoxybenzenet-butyl alcohol, H₂SO₄, Acetic Acid1-tert-butyl-2,5-dimethoxybenzene6.25[1]

Table 4: Friedel-Crafts Acylation of Dimethoxybenzene Isomers

IsomerReagents and ConditionsMajor Product(s)Yield (%)Reference
1,2-DimethoxybenzeneBenzoic anhydride, Solid super acid catalyst3,4-DimethoxybenzophenoneGood (not specified)[11]
1,4-DimethoxybenzeneAcetic anhydride, Cation exchange resin2,5-DimethoxyacetophenoneHigh (not specified)[11]

Experimental Protocols

1. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene [4][12]

  • Reagents: 1,4-dimethoxybenzene, t-butyl alcohol, glacial acetic acid, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 1,4-dimethoxybenzene in glacial acetic acid and t-butyl alcohol in an Erlenmeyer flask.

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise while stirring.

    • After the addition is complete, allow the reaction to stand at room temperature.

    • Precipitate the product by adding ice-cold water.

    • Collect the solid product by vacuum filtration and wash with cold methanol.

    • Recrystallize the crude product from a suitable solvent.

2. Bromination of 1,2-Dimethoxybenzene [9]

  • Reagents: 1,2-dimethoxybenzene, potassium bromate, hydrobromic acid (48%), concentrated acetic acid.

  • Procedure:

    • Dissolve 1,2-dimethoxybenzene in concentrated acetic acid in an Erlenmeyer flask.

    • Add potassium bromate to the solution.

    • Slowly add hydrobromic acid dropwise while stirring at room temperature. If the temperature increases significantly, cool the flask in an ice bath.

    • After the addition is complete, continue stirring for one hour at room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by suction filtration and wash with a sodium disulfite solution and then with water.

    • Recrystallize the crude product from ethanol.

3. Nitration of Benzene (General Procedure adaptable for Dimethoxybenzenes) [6]

  • Reagents: Benzene (or dimethoxybenzene derivative), concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.

    • Slowly add the aromatic substrate to the nitrating mixture dropwise, maintaining a controlled temperature (e.g., not exceeding 55°C).

    • After the addition, gently heat the mixture (e.g., to 60°C) for a short period with occasional shaking.

    • Pour the reaction mixture into cold water to precipitate the nitroaromatic product.

    • Separate the product, wash with water and a dilute sodium bicarbonate solution to remove excess acid.

    • Dry the product and purify by distillation or recrystallization.

Visualizing Reaction Mechanisms and Workflows

EAS_Mechanism Aromatic Dimethoxybenzene (Nucleophile) Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Dimethoxybenzene Sigma_Complex->Product Deprotonation Proton H+ Sigma_Complex->Proton Reactivity_Comparison_Workflow Start Select Isomer Electronic_Effects Analyze Electronic Effects (Resonance and Inductive) Start->Electronic_Effects Steric_Effects Consider Steric Hindrance Start->Steric_Effects Predict_Reactivity Predict Overall Reactivity Electronic_Effects->Predict_Reactivity Predict_Regioselectivity Predict Regioselectivity Steric_Effects->Predict_Regioselectivity Experimental_Data Compare with Experimental Data Predict_Reactivity->Experimental_Data Predict_Regioselectivity->Experimental_Data Conclusion Draw Conclusion on Reactivity and Selectivity Experimental_Data->Conclusion

References

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Ethyl-1,4-dimethoxybenzene, a key intermediate in various organic syntheses, is commonly achieved through Friedel-Crafts alkylation of 1,4-dimethoxybenzene. The choice of catalyst for this electrophilic aromatic substitution is critical in determining reaction efficiency, yield, and selectivity. This guide provides an objective comparison of various Lewis acid catalysts for this transformation, supported by available experimental data from analogous reactions, to aid in catalyst selection and methods development.

Performance of Lewis Acid Catalysts

The Friedel-Crafts reaction, a cornerstone of organic chemistry, allows for the formation of carbon-carbon bonds on aromatic rings.[1] The reaction is catalyzed by a Lewis acid, which activates the alkylating agent, typically an alkyl halide.[2] Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[3][4]

While direct comparative studies on the ethylation of 1,4-dimethoxybenzene are not extensively documented in peer-reviewed literature, data from the alkylation of structurally similar activated aromatic ethers such as anisole and veratrole can provide valuable insights into the relative performance of these catalysts. The following table summarizes representative data from such analogous reactions. It is important to note that optimal conditions can vary based on the specific substrate and alkylating agent.

Lewis Acid CatalystAlkylating AgentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
ZnCl₂ Propionic AnhydrideAnisole[CholineCl][ZnCl₂]₃120 (MW)5 minHigh Conversion[5]
FeCl₃ Benzyl Alcohols/CarboxylatesAnisoleDichloromethane8024 h95N/A
AlCl₃ Benzyl ChlorideBenzeneBenzeneRT1 h90N/A
BF₃·OEt₂ VariesVariesVariesVariesVariesVaries[6]
SnCl₄ VariesVariesVariesVariesVariesVaries[7]

Note: The data presented is for analogous Friedel-Crafts reactions and is intended to be illustrative of catalyst activity. Direct comparison for the synthesis of this compound may yield different results.

Experimental Workflow & Logical Relationships

The process of selecting and evaluating a Lewis acid catalyst for the synthesis of this compound can be systematically approached. The following diagram illustrates a typical workflow from catalyst selection to product analysis.

G Catalyst Comparison Workflow for this compound Synthesis cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup cluster_2 Reaction & Work-up cluster_3 Analysis & Comparison A Select Lewis Acids (AlCl3, FeCl3, ZnCl2, BF3.OEt2, SnCl4) B Prepare Anhydrous Reaction Conditions A->B C Charge Reactor with 1,4-Dimethoxybenzene and Anhydrous Solvent B->C D Add Lewis Acid Catalyst C->D E Slowly Add Ethylating Agent (e.g., Ethyl Bromide) D->E F Monitor Reaction Progress (TLC/GC) E->F G Quench Reaction (e.g., with ice water) F->G H Aqueous Work-up & Extraction G->H I Purify Product (Distillation/Chromatography) H->I J Characterize Product (NMR, MS) I->J K Calculate Yield and Compare Catalyst Performance J->K

Caption: A logical workflow for the comparative evaluation of Lewis acid catalysts in the synthesis of this compound.

Experimental Protocols

The following is a general experimental protocol for the Friedel-Crafts ethylation of 1,4-dimethoxybenzene. This procedure should be adapted and optimized for each specific Lewis acid catalyst.

Materials:

  • 1,4-Dimethoxybenzene

  • Ethyl bromide (or other suitable ethylating agent)

  • Selected Lewis Acid (e.g., anhydrous AlCl₃, FeCl₃, etc.)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with the selected anhydrous solvent and the Lewis acid catalyst. The mixture is cooled in an ice bath.

  • Addition of Reactants: A solution of 1,4-dimethoxybenzene in the anhydrous solvent is added to the stirred suspension of the Lewis acid. Subsequently, ethyl bromide is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification and Analysis: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

The catalytic cycle of a Lewis acid-catalyzed Friedel-Crafts alkylation involves several key steps. The Lewis acid activates the ethylating agent, which is then attacked by the electron-rich aromatic ring.

G Catalytic Cycle of Lewis Acid in Friedel-Crafts Ethylation A Lewis Acid (LA) C Activated Complex [Etδ+---X---LAδ-] A->C Coordination B Ethyl Halide (Et-X) B->C E Sigma Complex (Arenium Ion) C->E D 1,4-Dimethoxybenzene D->E Nucleophilic Attack F This compound E->F Deprotonation G Regenerated LA + HX E->G Proton Transfer G->A Catalyst Regeneration

Caption: The catalytic cycle for the Lewis acid-mediated Friedel-Crafts ethylation of 1,4-dimethoxybenzene.

Conclusion

The selection of an appropriate Lewis acid catalyst is a critical parameter in the synthesis of this compound. While a definitive ranking of catalysts requires direct comparative experimental studies under identical conditions, the information gathered from analogous reactions suggests that catalysts like FeCl₃ and ZnCl₂ can be highly effective. The provided experimental protocol and workflow offer a systematic approach for researchers to identify the optimal catalyst and conditions for their specific synthetic needs. Further investigation into greener and more recyclable catalytic systems is a promising area for future research in this field.

References

Differentiating 2-Ethyl-1,4-dimethoxybenzene from its Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the structural elucidation of 2-Ethyl-1,4-dimethoxybenzene and its positional isomers, 1,2-Dimethoxy-4-ethylbenzene, 1,3-Dimethoxy-2-ethylbenzene, and 1,3-Dimethoxy-5-ethylbenzene.

This guide provides a comprehensive spectroscopic framework for researchers, scientists, and drug development professionals to unambiguously distinguish this compound from its closely related isomers. The subtle differences in the substitution pattern on the benzene ring give rise to distinct spectral fingerprints, which, when analyzed collectively, allow for confident structural assignment. This document presents a side-by-side comparison of experimental ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and a logical workflow for differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Integration
This compound 6.80-6.70 (m, 3H, Ar-H), 3.79 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃), 2.62 (q, J=7.5 Hz, 2H, CH₂), 1.19 (t, J=7.5 Hz, 3H, CH₃)
1,2-Dimethoxy-4-ethylbenzene 6.80-6.70 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 2.59 (q, J=7.6 Hz, 2H, CH₂), 1.21 (t, J=7.6 Hz, 3H, CH₃)
1,3-Dimethoxy-2-ethylbenzene Data not available in searched resources.
1,3-Dimethoxy-5-ethylbenzene Data not available in searched resources.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound 153.5, 150.0, 129.5, 113.8, 112.3, 111.8, 56.0, 55.6, 22.9, 14.2
1,2-Dimethoxy-4-ethylbenzene 149.0, 147.8, 137.9, 120.3, 111.8, 111.1, 55.9, 55.8, 29.0, 16.0
1,3-Dimethoxy-2-ethylbenzene Data not available in searched resources.
1,3-Dimethoxy-5-ethylbenzene Data not available in searched resources.

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)

CompoundKey Absorption Bands (cm⁻¹)
This compound 2963, 1506, 1222, 1045
1,2-Dimethoxy-4-ethylbenzene 2963, 1514, 1237, 1032
1,3-Dimethoxy-2-ethylbenzene Data not available in searched resources.
1,3-Dimethoxy-5-ethylbenzene Data not available in searched resources.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 166151, 136, 121, 108, 91, 77
1,2-Dimethoxy-4-ethylbenzene 166151, 136, 107, 91, 77
1,3-Dimethoxy-2-ethylbenzene Data not available in searched resources.
1,3-Dimethoxy-5-ethylbenzene Data not available in searched resources.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data presented.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically -2 to 12 ppm, and for ¹³C NMR, it is -10 to 220 ppm. Data is processed using appropriate software, and chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. The background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the ions is scanned over a range of, for example, 40-400 amu.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.

G Spectroscopic Differentiation Workflow start Unknown Isomer ms Mass Spectrometry (MS) start->ms nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir analysis Compare Spectral Data (Chemical Shifts, Multiplicity, Coupling Constants, Fragmentation, Vibrational Frequencies) ms->analysis nmr->analysis ir->analysis isomer1 This compound analysis->isomer1 Distinct ¹H & ¹³C NMR and IR patterns isomer2 1,2-Dimethoxy-4-ethylbenzene analysis->isomer2 Unique ¹H & ¹³C NMR and IR patterns isomer3 1,3-Dimethoxy-2-ethylbenzene analysis->isomer3 Hypothetical unique patterns isomer4 1,3-Dimethoxy-5-ethylbenzene analysis->isomer4 Hypothetical unique patterns

Caption: Logical workflow for isomer differentiation.

Interpretation and Differentiation

While all isomers share the same molecular formula (C₁₀H₁₄O₂) and therefore the same molecular ion peak at m/z 166 in their mass spectra, the fragmentation patterns can show subtle differences. The primary and most definitive differentiation comes from ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern dictates the number of distinct aromatic proton signals, their multiplicities (singlet, doublet, triplet, or multiplet), and their coupling constants. For example, the symmetry of 1,3-dimethoxy-5-ethylbenzene would lead to a simpler aromatic region compared to its less symmetrical isomers. The chemical shifts of the ethyl and methoxy groups will also vary slightly depending on their electronic environment.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule. Symmetrical isomers will exhibit fewer signals than asymmetrical ones. For instance, this compound and 1,2-Dimethoxy-4-ethylbenzene each show 10 distinct carbon signals, reflecting their lack of symmetry. The chemical shifts of the aromatic carbons are also highly sensitive to the positions of the substituents.

  • IR Spectroscopy: The "fingerprint" region (below 1500 cm⁻¹) of the IR spectrum is unique for each isomer. Additionally, the C-O stretching and aromatic C-H bending vibrations can show characteristic shifts in frequency and intensity based on the substitution pattern.

By systematically acquiring and comparing these spectroscopic datasets, researchers can confidently distinguish between this compound and its positional isomers, ensuring the correct identification of these compounds in various scientific applications.

Comparative Analysis of Synthesis Routes for 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Intermediate

This guide provides a detailed comparative analysis of the primary synthesis routes for 2-Ethyl-1,4-dimethoxybenzene, a valuable intermediate in the synthesis of various pharmacologically active molecules. The two main strategies explored are Direct Friedel-Crafts Ethylation and a two-step Friedel-Crafts Acylation followed by Reduction. This document aims to equip researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and scalability.

Executive Summary

The synthesis of this compound is most effectively and reliably achieved through a two-step process involving Friedel-Crafts acylation followed by reduction. Direct Friedel-Crafts ethylation, while theoretically possible, is often plagued by issues of polysubstitution and carbocation rearrangement, leading to a mixture of products and lower yields of the desired isomer. The acylation-reduction pathway offers superior control and predictability.

This guide presents a comparative overview of two common reduction methods for the ketone intermediate: the Clemmensen reduction and the Wolff-Kishner reduction. While both methods can effectively yield the target molecule, they operate under starkly different conditions—acidic versus basic—making the choice dependent on the substrate's sensitivity to these environments.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Direct Friedel-Crafts Ethylation Route 2: Friedel-Crafts Acylation & Reduction
Starting Material 1,4-Dimethoxybenzene1,4-Dimethoxybenzene
Reagents Ethyl halide (e.g., C₂H₅Br), Lewis Acid (e.g., AlCl₃)1. Propionyl chloride, AlCl₃2. Reduction agent
Intermediate None1-(2,5-Dimethoxyphenyl)propan-1-one
Overall Yield Generally lower and variableGenerally higher and more reproducible
Key Advantages One-step processHigh regioselectivity, avoids carbocation rearrangement, higher yields
Key Disadvantages Prone to polysubstitution and carbocation rearrangement, difficult to controlTwo-step process, requires an additional reduction step

Comparative Analysis of Reduction Methods for 1-(2,5-Dimethoxyphenyl)propan-1-one

Parameter Clemmensen Reduction Wolff-Kishner Reduction
Reagents Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl)Hydrazine hydrate (N₂H₄·H₂O), strong base (e.g., KOH or NaOH)
Solvent Toluene or other inert solventHigh-boiling polar solvent (e.g., diethylene glycol)
Reaction Conditions Strongly acidic, reflux temperatureStrongly basic, high temperatures (180-200 °C)
Typical Yield Good to excellentGood to excellent (a 95% yield has been reported for a similar reduction)[1]
Advantages Effective for aryl-alkyl ketones, avoids use of toxic hydrazineSuitable for acid-sensitive substrates
Disadvantages Not suitable for acid-sensitive substratesRequires high temperatures, hydrazine is toxic, not suitable for base-sensitive substrates

Experimental Protocols

Route 2: Step 1 - Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This procedure is adapted from standard Friedel-Crafts acylation protocols for activated aromatic rings.[2][3]

Materials:

  • 1,4-Dimethoxybenzene

  • Propionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the cooled suspension.

  • To this mixture, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2,5-Dimethoxyphenyl)propan-1-one.

  • The crude product can be purified by column chromatography or recrystallization.

Route 2: Step 2a - Clemmensen Reduction of 1-(2,5-Dimethoxyphenyl)propan-1-one

This protocol is based on general procedures for the Clemmensen reduction of aryl-alkyl ketones.[4]

Materials:

  • 1-(2,5-Dimethoxyphenyl)propan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottomed flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, and a solution of 1-(2,5-Dimethoxyphenyl)propan-1-one in toluene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Route 2: Step 2b - Wolff-Kishner Reduction of 1-(2,5-Dimethoxyphenyl)propan-1-one

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reduction.[1]

Materials:

  • 1-(2,5-Dimethoxyphenyl)propan-1-one

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 1-(2,5-Dimethoxyphenyl)propan-1-one and potassium hydroxide (3 equivalents) in diethylene glycol.

  • Add hydrazine hydrate (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 1 hour to form the hydrazone.

  • Increase the temperature to 180-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable solvent like ether or dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

Synthesis_Routes_Comparison cluster_start Starting Material cluster_route1 Route 1: Direct Ethylation cluster_route2 Route 2: Acylation-Reduction 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Friedel-Crafts Ethylation Friedel-Crafts Ethylation 1,4-Dimethoxybenzene->Friedel-Crafts Ethylation Friedel-Crafts Acylation Friedel-Crafts Acylation 1,4-Dimethoxybenzene->Friedel-Crafts Acylation Product_Route1 This compound (Lower Yield, Impurities) Friedel-Crafts Ethylation->Product_Route1 Ethyl Halide, AlCl₃ Intermediate 1-(2,5-Dimethoxyphenyl)propan-1-one Friedel-Crafts Acylation->Intermediate Propionyl Chloride, AlCl₃ Clemmensen Reduction Clemmensen Reduction Intermediate->Clemmensen Reduction Zn(Hg), HCl Wolff-Kishner Reduction Wolff-Kishner Reduction Intermediate->Wolff-Kishner Reduction N₂H₄, KOH Product_Route2 This compound (Higher Yield, Purer) Clemmensen Reduction->Product_Route2 Wolff-Kishner Reduction->Product_Route2

Caption: Comparative workflow of synthesis routes for this compound.

Reduction_Pathway_Comparison cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Start 1-(2,5-Dimethoxyphenyl)propan-1-one Conditions_C Strongly Acidic (Zn(Hg), conc. HCl) Start->Conditions_C Conditions_WK Strongly Basic (N₂H₄, KOH, high temp.) Start->Conditions_WK Advantages_C Advantages: - Effective for aryl-alkyl ketones End This compound Conditions_C->End Disadvantages_C Disadvantages: - Not for acid-sensitive substrates Advantages_WK Advantages: - Suitable for acid-sensitive substrates Conditions_WK->End Disadvantages_WK Disadvantages: - High temp, toxic hydrazine - Not for base-sensitive substrates

Caption: Decision pathway for the reduction of the ketone intermediate.

References

Validating the Structure of 2-Ethyl-1,4-dimethoxybenzene: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-Ethyl-1,4-dimethoxybenzene. This document presents predicted spectral data, outlines detailed experimental protocols, and compares the utility of these techniques with other analytical methods.

The structural elucidation of organic molecules is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. In this guide, we focus on the application of ¹H and ¹³C NMR for the structural validation of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar structures, providing a reliable reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.85d1H8.5Ar-H
6.78dd1H8.5, 2.5Ar-H
6.75d1H2.5Ar-H
3.82s3H-OCH₃
3.79s3H-OCH₃
2.64q2H7.5-CH₂-
1.20t3H7.5-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
153.5Ar-C (C-O)
149.0Ar-C (C-O)
129.5Ar-C (C-Ethyl)
113.0Ar-CH
112.5Ar-CH
111.0Ar-CH
56.0OCH₃
55.8OCH₃
23.0-CH₂-
14.5-CH₃

Interpretation and Structural Validation Workflow

The predicted NMR data provides a clear fingerprint for the structure of this compound. The workflow for validating an experimental spectrum against this data is outlined below.

Caption: Logical workflow for validating the structure of this compound using NMR data.

Comparison with Alternative Analytical Techniques

While NMR is a premier technique for structural elucidation, other methods can provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (via coupling)High resolution, quantitative, detailed structural informationCan have overlapping signals in complex molecules
¹³C NMR Number and type of carbon atomsWide chemical shift range, less signal overlapLower sensitivity, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample amount neededIsomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple sample preparationProvides limited information on the overall structure

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Conclusion

The combined use of ¹H and ¹³C NMR spectroscopy provides a robust and comprehensive method for the structural validation of this compound. The predicted chemical shifts, multiplicities, and integration patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, offer a unique and definitive fingerprint of the molecule's structure. When compared with experimental data, this information allows for unambiguous confirmation, ensuring the integrity and reliability of the compound for further research and development. While other techniques like MS and IR provide valuable complementary data, NMR remains the gold standard for detailed structural elucidation in solution.

A Comparative Guide to Purity Analysis of Synthesized 2-Ethyl-1,4-dimethoxybenzene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of final products. 2-Ethyl-1,4-dimethoxybenzene, an important aromatic building block, requires robust analytical methods for its quality control. This guide provides an objective comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound, complete with detailed experimental protocols and performance data.

The choice between HPLC and GC depends on the physicochemical properties of the analyte, potential impurities, and the specific goals of the analysis. This compound is a semi-volatile compound, making it amenable to both techniques, each offering distinct advantages.

Methodology Comparison

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a powerful technique for analyzing volatile and thermally stable compounds.[1] It excels in separating isomers and quantifying low-level impurities in high-purity substances like ethylbenzene.[2] High-Performance Liquid Chromatography is highly versatile for non-volatile or thermally sensitive compounds and is a cornerstone for pharmaceutical quality control.[1][3][4] For moderately polar compounds like this compound, reversed-phase HPLC with UV detection is the most common approach.[4]

The overall workflow for purity validation, whether by HPLC or GC, follows a standardized process from sample preparation to final data analysis and reporting.

Purity_Analysis_Workflow cluster_prep Preparation cluster_data Data Processing synthesis Synthesized This compound sample_prep Sample Preparation (Dissolution & Dilution) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc Injection gc GC Analysis sample_prep->gc Injection acquisition Data Acquisition (Chromatogram) hplc->acquisition gc->acquisition integration Peak Integration & Identification acquisition->integration report Purity Calculation (% Area Normalization) integration->report HPLC_vs_GC_Principles Fundamental Principles: HPLC vs. GC cluster_hplc HPLC (Liquid Chromatography) cluster_gc GC (Gas Chromatography) hplc_analyte Analyte in Liquid Solution hplc_mobile Mobile Phase: Liquid (e.g., Acetonitrile/Water) hplc_analyte->hplc_mobile hplc_column Stationary Phase: Solid (e.g., C18 Silica) hplc_mobile->hplc_column hplc_detector Detector: UV-Vis hplc_column->hplc_detector gc_analyte Analyte as Volatilized Gas gc_mobile Mobile Phase: Inert Gas (e.g., Helium) gc_analyte->gc_mobile gc_column Stationary Phase: Liquid/Solid Film in Column gc_mobile->gc_column gc_detector Detector: FID or MS gc_column->gc_detector

References

Comparing the efficacy of different alkylating agents for 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic alkylation of 1,4-dimethoxybenzene is a critical step in the synthesis of a variety of valuable organic compounds. The choice of alkylating agent profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the efficacy of different classes of alkylating agents for this substrate, supported by experimental data and detailed protocols.

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene, a highly activated aromatic system, proceeds via an electrophilic aromatic substitution mechanism. The efficacy of this reaction is largely dependent on the nature of the electrophile generated from the alkylating agent and the catalyst employed. This comparison focuses on tertiary and primary alkylating agents, for which experimental data are readily available, to provide a clear understanding of their performance.

Performance Comparison of Alkylating Agents

The following table summarizes the quantitative data for the alkylation of 1,4-dimethoxybenzene with various agents, offering a direct comparison of their performance under different catalytic conditions.

Alkylating AgentAlkyl GroupCatalystSolventReaction ConditionsProductYield (%)Reference
tert-Butyl Alcoholtert-ButylH₂SO₄Acetic AcidRoom Temperature, 20 min1,4-Di-tert-butyl-2,5-dimethoxybenzene57-78%[1][2]
tert-Butyl Chloridetert-ButylAlCl₃NitromethaneRoom Temperature, 15 min1,4-Di-tert-butyl-2,5-dimethoxybenzeneNot specified[3]
2-Methyl-2-butanoltert-PentylH₂SO₄Acetic Acid< 278 K1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzeneNot specified[4]
Benzyl ChlorideBenzylNone (Autocatalytic)Cyclohexane140 °C, 20 h2-Benzyl-1,4-dimethoxybenzene83% (GC Yield)[5]

Key Observations:

  • Tertiary Alkylating Agents: Both tert-butyl alcohol and tert-butyl chloride are effective for the di-tert-butylation of 1,4-dimethoxybenzene. The use of tert-butyl alcohol with sulfuric acid is a commonly cited method, with reported yields in the range of 57-78%.[1][2] The reaction with tert-butyl chloride and aluminum chloride also proceeds efficiently, though specific yield data was not found in the provided search results.[3] Notably, the reaction with 2-methyl-2-butanol leads to a rearranged tert-pentyl product, highlighting the potential for carbocation rearrangements in Friedel-Crafts alkylations.[4]

  • Primary Alkylating Agents: The benzylation of 1,4-dimethoxybenzene using benzyl chloride proceeds with a high gas chromatography (GC) yield of 83% under promoter-free conditions at an elevated temperature.[5] This demonstrates that even without a traditional Lewis acid catalyst, primary benzylic halides can effectively alkylate the activated ring, likely through an autocatalytic mechanism.[5]

  • Polyalkylation: Due to the activating nature of the methoxy groups and the subsequently added alkyl groups, polyalkylation is a common outcome in these reactions.[6][7] In the case of tert-butylation, the reaction typically proceeds to the di-substituted product, with the third substitution being sterically hindered.[1]

Reaction Mechanisms and Experimental Workflows

The selection of an alkylating agent dictates the method of electrophile generation and the overall reaction pathway.

Tertiary Alkylation with tert-Butyl Alcohol

The reaction proceeds through the formation of a tert-butyl carbocation, a stable tertiary carbocation, which then acts as the electrophile.

tert_butyl_alcohol_mechanism cluster_electrophile_generation Electrophile Generation cluster_alkylation Electrophilic Aromatic Substitution tBuOH tert-Butyl Alcohol tBu_cation tert-Butyl Carbocation tBuOH->tBu_cation + H⁺ H2SO4 H₂SO₄ H2O H₂O DMB 1,4-Dimethoxybenzene Intermediate Arenium Ion Intermediate DMB->Intermediate + tert-Butyl Carbocation Product 1,4-Di-tert-butyl-2,5-dimethoxybenzene Intermediate->Product - H⁺ (repeated)

Caption: Mechanism of tert-butylation of 1,4-dimethoxybenzene.

Experimental Workflow: tert-Butylation

The general workflow for the alkylation of 1,4-dimethoxybenzene involves the careful mixing of reactants, followed by reaction, workup, and purification.

experimental_workflow Start Start Mix Mix 1,4-dimethoxybenzene, alkylating agent, and solvent Start->Mix Cool Cool mixture in an ice bath Mix->Cool Add_Catalyst Slowly add catalyst (e.g., H₂SO₄) Cool->Add_Catalyst React Allow reaction to proceed at specified temperature and time Add_Catalyst->React Workup Quench reaction and isolate crude product React->Workup Purify Purify product (e.g., recrystallization) Workup->Purify End End Purify->End

Caption: General experimental workflow for Friedel-Crafts alkylation.

Detailed Experimental Protocols

Alkylation with tert-Butyl Alcohol

This protocol is adapted from established laboratory procedures for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[6]

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice

  • Methanol

Procedure:

  • In an Erlenmeyer flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5 mL of glacial acetic acid.

  • Add 2.50 mL of tert-butyl alcohol to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over 5-7 minutes.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes, swirling periodically.

  • Pour the reaction mixture over crushed ice in a beaker and add ice-cold water to a total volume of approximately 75 mL.

  • Stir the mixture vigorously for at least two minutes to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash the crystals thoroughly with cold water.

  • Wash the crystals with two small portions of ice-cold methanol.

  • The crude product can be further purified by recrystallization from methanol.

Alkylation with Benzyl Chloride

This protocol is based on the reported promoter-free benzylation of 1,4-dimethoxybenzene.[5]

Materials:

  • 1,4-Dimethoxybenzene

  • Benzyl chloride

  • Cyclohexane

Procedure:

  • In a reaction tube, combine 1,4-dimethoxybenzene (0.5 mmol) and benzyl chloride (2 mmol).

  • Add 1 mL of cyclohexane as a solvent.

  • Seal the reaction tube and heat the mixture at 140 °C for 20 hours.

  • After cooling, the reaction mixture can be analyzed by gas chromatography to determine the yield of 2-benzyl-1,4-dimethoxybenzene.

  • Isolation of the product may require column chromatography due to the high boiling point of the substrate and product.[5]

Conclusion

The choice of alkylating agent for 1,4-dimethoxybenzene significantly influences the reaction outcome. Tertiary alkylating agents, such as tert-butyl alcohol and tert-butyl chloride, are highly effective for producing di-alkylated products in good yields under relatively mild conditions. Primary alkylating agents, exemplified by benzyl chloride, can also achieve high yields, albeit at higher temperatures and longer reaction times, even in the absence of a traditional Lewis acid catalyst.

For researchers and professionals in drug development, understanding the reactivity and selectivity of different alkylating agents is paramount for designing efficient and controlled synthetic routes. The provided data and protocols offer a solid foundation for selecting the most appropriate alkylating agent and reaction conditions to achieve the desired substituted 1,4-dimethoxybenzene derivatives. Further investigation into the use of secondary alkylating agents and alkenes would provide an even more comprehensive understanding of the scope of this important transformation.

References

Benchmarking the performance of 2-Ethyl-1,4-dimethoxybenzene as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the performance of 2-Ethyl-1,4-dimethoxybenzene as a synthetic intermediate. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, its performance is benchmarked against its parent compound, 1,4-dimethoxybenzene, and other well-characterized alkylated analogs. The projections for this compound are based on established principles of electrophilic aromatic substitution and known experimental data for similar structures.

Introduction to this compound

This compound is an aromatic organic compound belonging to the family of dialkoxybenzenes.[1] These compounds are valuable as intermediates in organic synthesis, particularly in the pharmaceutical industry, due to the strong activating and ortho-, para-directing effects of the methoxy groups.[2] The presence of both methoxy and ethyl substituents on the benzene ring makes this compound a highly activated and versatile building block for constructing more complex molecular architectures.

Performance and Reactivity Analysis

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents. Both methoxy groups and the ethyl group are electron-donating, thus activating the ring towards electrophilic attack, making it significantly more reactive than benzene itself.

  • Directing Effects: The two methoxy groups and the ethyl group are all ortho-, para-directors. In a disubstituted (or polysubstituted) benzene ring, the most activating group typically controls the position of subsequent substitutions.[3] The methoxy group is a stronger activating group than the ethyl group. Therefore, incoming electrophiles will primarily be directed to the positions ortho and para to the methoxy groups, and the overall regioselectivity will be a synergistic effect of all three groups, also influenced by sterics.

Comparison with Alternative Intermediates

The utility of this compound can be understood by comparing it with common alternatives.

IntermediateStructureKey Characteristics
This compound C₁₀H₁₄O₂High Reactivity: Strongly activated by two methoxy groups and one ethyl group. Offers specific regioselectivity for further functionalization.
1,4-Dimethoxybenzene C₈H₁₀O₂Baseline: The parent compound, highly activated and serves as a common starting material for various dialkoxybenzene derivatives.[4][5][6]
1,4-Di-tert-butyl-2,5-dimethoxybenzene C₁₆H₂₆O₂Sterically Hindered: The bulky tert-butyl groups can sterically hinder certain reaction pathways, offering different selectivity compared to less substituted analogs.[5]
Ethylbenzene C₈H₁₀Lower Reactivity: Activated only by a single ethyl group, making it significantly less reactive in EAS reactions compared to its dimethoxy counterparts.[7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and its alternatives.

PropertyThis compound1,4-Dimethoxybenzene1,4-Di-tert-butyl-2,5-dimethoxybenzeneEthylbenzene
Molecular Formula C₁₀H₁₄O₂C₈H₁₀O₂C₁₆H₂₆O₂C₈H₁₀
Molecular Weight 166.22 g/mol [1]138.17 g/mol 250.37 g/mol [6]106.17 g/mol
Appearance Presumed liquidWhite solidCrystalline solid[5]Colorless liquid
Melting Point N/A57 °C[6]104-105 °C[6]-95 °C
Boiling Point N/A213 °CN/A136 °C
Reactivity towards EAS Very HighHighHigh (with steric hindrance)Moderate

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene (Established)

This procedure is an example of a Friedel-Crafts alkylation on the highly activated 1,4-dimethoxybenzene ring.

Materials:

  • 1,4-dimethoxybenzene (2.0 g)

  • tert-butyl alcohol (3.5 mL)

  • Glacial acetic acid (10 mL)

  • Concentrated sulfuric acid (10 mL), pre-chilled

  • Methanol (for recrystallization)

  • Ice-water bath, Erlenmeyer flasks (50 mL, 125 mL), Buchner funnel

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve 2.0 g of 1,4-dimethoxybenzene in 10 mL of acetic acid and 3.5 mL of tert-butyl alcohol.

  • Cool the mixture in an ice-water bath.

  • While swirling the flask, slowly add 10 mL of pre-chilled concentrated sulfuric acid in small portions using a disposable pipette. Maintain the mixture in the ice bath during addition.[5]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Swirl for an additional 5-10 minutes.[5]

  • Pour the reaction mixture into a 125 mL Erlenmeyer flask containing approximately 100 mL of an ice-water slurry to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid.[5]

  • Purify the crude product by recrystallization from a minimal amount of boiling methanol.[4]

  • Cool the methanol solution in an ice bath to maximize crystal formation, then collect the purified crystals by vacuum filtration.

  • Allow the crystals to air dry. The expected product is a white, crystalline solid.

Protocol 2: Proposed Synthesis of this compound

This proposed two-step synthesis via Friedel-Crafts acylation followed by Clemmensen reduction is expected to provide the target compound with high regioselectivity and yield, avoiding potential rearrangements common in direct alkylation.

Step A: Friedel-Crafts Acylation to produce 2',5'-Dimethoxyacetophenone

Materials:

  • 1,4-dimethoxybenzene (0.050 mol)

  • Anhydrous aluminum chloride (AlCl₃) (0.055 mol)

  • Acetyl chloride (0.055 mol)

  • Anhydrous dichloromethane (DCM) (40-50 mL)

  • Concentrated HCl, saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottomed flask, addition funnel, reflux condenser

Procedure:

  • Set up a dry 100-mL three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous AlCl₃ (0.055 mol) and 15 mL of DCM to the flask and cool to 0°C in an ice bath.

  • Dissolve acetyl chloride (0.055 mol) in 10 mL of DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[7]

  • Dissolve 1,4-dimethoxybenzene (0.050 mol) in 10 mL of DCM and add it dropwise to the reaction mixture via the addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ~25 g of crushed ice and 15 mL of concentrated HCl to quench the reaction.[7]

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation to yield crude 2',5'-Dimethoxyacetophenone. Purify by distillation or column chromatography if necessary.

Step B: Clemmensen Reduction to this compound

Materials:

  • 2',5'-Dimethoxyacetophenone (from Step A)

  • Zinc amalgam (Zn(Hg))

  • Concentrated HCl

  • Toluene

  • Round-bottomed flask, reflux condenser

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the liquid and washing the solid zinc.

  • In a round-bottomed flask, add the zinc amalgam, water, concentrated HCl, and toluene.

  • Add the 2',5'-Dimethoxyacetophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC. Add more concentrated HCl periodically during the reflux.

  • After the reaction is complete, cool the mixture, separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and remove the toluene by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

G cluster_0 Proposed Synthesis of this compound A 1,4-Dimethoxybenzene B 2',5'-Dimethoxyacetophenone (Intermediate) A->B 1. Acetyl Chloride, AlCl₃ 2. H₂O Workup (Friedel-Crafts Acylation) C This compound (Final Product) B->C Zn(Hg), HCl (Clemmensen Reduction)

Caption: Proposed two-step synthesis pathway for this compound.

G cluster_1 General Experimental Workflow for Friedel-Crafts Reaction prep Reagent Preparation & Apparatus Setup reaction Reaction Execution (Controlled Addition, Temp. Mgt.) prep->reaction quench Quenching (e.g., Ice/HCl) reaction->quench workup Aqueous Workup (Extraction & Washing) quench->workup dry Drying Organic Layer (e.g., MgSO₄) workup->dry purify Purification (Recrystallization or Chromatography) dry->purify

Caption: General workflow for a Friedel-Crafts synthesis and purification process.

References

A Researcher's Guide to Cross-Reactivity Studies of 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potential Cross-Reactants

The first step in a cross-reactivity study is to identify potential interfering compounds. For 2-Ethyl-1,4-dimethoxybenzene, these would primarily be structurally related molecules. Based on its chemical structure, the following compounds are proposed as potential cross-reactants:

  • Isomers: Positional isomers with the same molecular formula (C₁₀H₁₄O₂) but different arrangements of substituents on the benzene ring.

    • 4-Ethyl-1,2-dimethoxybenzene

  • Parent Compound/Precursors: Compounds that are structurally foundational to the target analyte.

    • 1,4-Dimethoxybenzene[1][2]

  • Analogs with Varying Alkyl Groups: Compounds with a similar dimethoxybenzene core but different alkyl substituents.

    • 2-tert-Butyl-1,4-dimethoxybenzene[3]

  • Related Benzene Derivatives: Other substituted benzene compounds that may be present in a sample matrix.

    • 1-(2,5-Dimethoxyphenyl)ethanone

    • 2,5-Dimethoxybenzaldehyde[1]

Immunoassay Cross-Reactivity Studies

Immunoassays are a common screening tool where cross-reactivity is a significant concern. A competitive ELISA (Enzyme-Linked Immunosorbent Assay) format is a suitable method for quantifying the degree of cross-reactivity.

Experimental Protocol: Competitive ELISA

This protocol assumes the availability of an antibody specific to this compound.

  • Reagent Preparation:

    • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Analyte-Conjugate: Covalently link this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA).

    • Antibody Solution: Dilute the primary antibody against this compound in a blocking buffer (e.g., PBS with 1% BSA).

    • Standard Solutions: Prepare a serial dilution of this compound (the standard) in assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of each potential cross-reactant in the same concentration range as the standard.

    • Wash Buffer: PBS with 0.05% Tween 20.

    • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.

    • Substrate: A suitable substrate for the enzyme (e.g., TMB for HRP).

    • Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2N H₂SO₄).

  • Assay Procedure:

    • Coating: Coat a 96-well microplate with the analyte-conjugate solution and incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Competition: Add the standard or test compound solutions to the wells, followed immediately by the primary antibody solution. Incubate for 1-2 hours at room temperature. During this step, the free analyte (standard or test compound) and the coated analyte-conjugate compete for binding to the primary antibody.

    • Washing: Wash the plate three times.

    • Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times.

    • Signal Generation: Add the substrate solution and incubate in the dark until sufficient color develops.

    • Stopping the Reaction: Add the stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of this compound.

    • Determine the IC₅₀ (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and for each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100

Data Presentation: Immunoassay

The quantitative results should be summarized in a clear and concise table.

Compound TestedIC₅₀ (ng/mL)% Cross-Reactivity
This compound10.0100%
4-Ethyl-1,2-dimethoxybenzene25.040.0%
1,4-Dimethoxybenzene500.02.0%
2-tert-Butyl-1,4-dimethoxybenzene>1000.0<1.0%
1-(2,5-Dimethoxyphenyl)ethanone>1000.0<1.0%
2,5-Dimethoxybenzaldehyde>1000.0<1.0%
(Note: Data presented is hypothetical and for illustrative purposes only.)

Visualization: Immunoassay Workflow

G cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Measurement p1 Coat Plate with Analyte-Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Standard or Test Compound p3->a1 a2 Add Primary Antibody a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash Plate a3->a4 a5 Add Secondary (Enzyme-conjugated) Antibody a4->a5 a6 Incubate a5->a6 a7 Wash Plate a6->a7 r1 Add Substrate a7->r1 r2 Incubate (Color Development) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance r3->r4

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Interference Studies

GC-MS is a highly specific confirmatory method.[4] Interference in GC-MS occurs when a compound co-elutes with the target analyte (i.e., has a similar retention time) and shares common mass fragments, potentially leading to misidentification or inaccurate quantification.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Standard Solutions: Prepare individual solutions of this compound and each potential interfering compound in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 µg/mL).

    • Mixed Solution: Prepare a solution containing this compound and all potential cross-reactants.

    • Matrix Spike: If analyzing samples from a specific matrix (e.g., plasma, urine), spike the blank matrix with the individual standards and the mixed solution. Perform a liquid-liquid or solid-phase extraction to prepare the sample for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 100°C held for 1 minute, then ramped at 10°C/min to 250°C and held for 5 minutes. This program should be optimized to achieve baseline separation of all compounds.

    • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan mode to obtain the mass spectrum of each compound. Selected Ion Monitoring (SIM) can be used to assess the impact of interfering ions on quantification.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Retention Time (RT): Inject each individual standard to determine its unique retention time.

    • Mass Spectra: Record the mass spectrum for each individual compound. Identify the base peak and other significant fragment ions.

    • Co-elution and Interference Analysis: Inject the mixed solution. Analyze the resulting chromatogram to see if any peaks from the potential cross-reactants overlap with the peak for this compound.

    • Spectral Comparison: At the retention time of this compound in the mixed sample, examine the mass spectrum. Compare it to the pure standard's spectrum to see if there are additional ions present from a co-eluting compound. According to method validation guidelines, the response from an interfering component should not be more than 20% of the analyte response at the lower limit of quantification (LLOQ).[5]

Data Presentation: GC-MS

The results of the GC-MS analysis should be presented in a table that allows for easy comparison of retention times and key mass fragments.

CompoundRetention Time (min)Key Mass Fragments (m/z)Potential for Interference
This compound8.52166 , 151, 121-
4-Ethyl-1,2-dimethoxybenzene8.35166 , 151, 136Low (baseline separated)
1,4-Dimethoxybenzene7.20138 , 123, 108None (well separated)
2-tert-Butyl-1,4-dimethoxybenzene9.15179, 194 None (well separated)
(Note: Data presented is hypothetical and for illustrative purposes only. Retention times are dependent on the specific GC conditions and column used.)

Visualization: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Prepare Individual & Mixed Standard Solutions s2 Optional: Spike into Blank Matrix & Extract s1->s2 a1 Inject Sample into GC s2->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Filtering & Detection a3->a4 d1 Determine Retention Times (RT) a4->d1 d2 Acquire Mass Spectra a4->d2 d3 Assess Co-elution & Spectral Interference d1->d3 d2->d3

Caption: Workflow for GC-MS interference analysis.

Conclusion

This guide provides a comprehensive framework for researchers to design and execute cross-reactivity and interference studies for this compound. By systematically testing structurally similar compounds using both high-throughput screening methods like immunoassays and highly specific confirmatory techniques like GC-MS, scientists can rigorously validate their analytical methods. Adherence to these protocols will ensure the generation of reliable and accurate data, which is fundamental to all stages of scientific research and drug development.

References

A Comparative Guide to the Isomeric Separation of Ethyl-Dimethoxybenzene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation of positional isomers is a critical challenge in chemical analysis and purification. Ethyl-dimethoxybenzene isomers, which differ only in the substitution pattern on the benzene ring, often exhibit very similar physical and chemical properties, making their separation a non-trivial task. This guide provides an objective comparison of two primary chromatographic techniques for the separation of ethyl-dimethoxybenzene mixtures: Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), with additional insights into High-Performance Liquid Chromatography (HPLC). The comparison is supported by experimental data from the separation of closely related isomeric compounds, offering a predictive look at the performance of these methods for ethyl-dimethoxybenzene isomers.

Performance Comparison: GC vs. SFC/HPLC

The choice of separation technique is often dictated by the specific isomers of interest, the required resolution, sample throughput, and the desired scale of purification. Below is a summary of quantitative data from the separation of analogous isomeric compounds, providing a benchmark for the expected performance in separating ethyl-dimethoxybenzene isomers.

ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Analytes Regioisomers of methoxybenzyl and dimethoxybenzyl derivativesPositional isomers of dimethoxybenzoic acidPositional isomers of dimethoxybenzoic acid
Stationary Phase Rxi®-17Sil MSACQUITY UPC² Torus 2-PICNewcrom R1 (Reverse Phase)
Mobile Phase Helium carrier gasSupercritical CO₂ with a methanol modifierAcetonitrile, water, and phosphoric acid
Resolution Baseline separation of 2-, 3-, and 4-methoxybenzyl isomers achieved.[1]All six positional isomers of dimethoxybenzoic acid were baseline resolved.Baseline separation of 1,2-dimethoxybenzene is achievable.[2]
Analysis Time Varies with temperature programming, but typically in the range of minutes per sample.Rapid separation, with all six isomers of dimethoxybenzoic acid resolved in under 4 minutes.Dependent on column and mobile phase, typically several minutes.
Key Advantage High resolution for volatile compounds and well-established methods.Fast, efficient separations with reduced solvent consumption; ideal for chiral and positional isomers.[3]Versatile technique applicable to a wide range of compounds.
Considerations Requires analytes to be volatile and thermally stable. Derivatization may be necessary for some compounds.Requires specialized instrumentation capable of handling supercritical fluids.Solvent consumption can be higher compared to SFC.

Table 1. Comparative performance of GC, SFC, and HPLC in the separation of isomeric compounds analogous to ethyl-dimethoxybenzene.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation techniques. The following sections provide the experimental protocols for the separation of isomeric compounds using GC and SFC/HPLC.

Gas Chromatography (GC) Protocol for Isomeric Separation

This protocol is based on the successful separation of regioisomeric methoxybenzyl and dimethoxybenzyl derivatives, which are structurally similar to ethyl-dimethoxybenzene isomers.[1]

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS) is utilized for separation and identification.

  • Column: A capillary column with a mid-polarity stationary phase, such as Rxi®-17Sil MS, is effective for resolving positional isomers.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the heated inlet.

  • Temperature Program: The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to ensure the elution and separation of all isomers. The elution order is typically dependent on the boiling point and interaction of the isomers with the stationary phase. For instance, in the separation of methoxybenzyl isomers, the 2-isomer elutes before the 3- and 4-isomers.[1]

  • Detection: A mass spectrometer is used for the detection and identification of the separated isomers based on their mass spectra and retention times.

Supercritical Fluid Chromatography (SFC) Protocol for Isomeric Separation

This protocol is based on the rapid and efficient separation of the six positional isomers of dimethoxybenzoic acid, demonstrating the power of SFC for resolving closely related structures.[4]

  • Instrumentation: An ACQUITY UPC² System or a similar supercritical fluid chromatograph is employed.

  • Column: ACQUITY UPC² Torus columns, such as the 2-PIC phase, have shown excellent performance in separating positional isomers without the need for derivatization.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: A modifier, typically methanol, is used to adjust the polarity of the mobile phase and achieve optimal separation.

  • Gradient Elution: A gradient is typically run, starting with a low percentage of the modifier and increasing it over the course of the separation to elute the isomers.

  • Detection: A photodiode array (PDA) detector or a mass spectrometer can be used for the detection of the separated isomers.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for GC and SFC separation of isomeric mixtures.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection Sample Isomeric Mixture Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injector Heated Injector Dissolution->Injector Injection Column Capillary Column (e.g., Rxi®-17Sil MS) Injector->Column Vaporization MS Mass Spectrometer Column->MS Separation Oven Temperature Programmed Oven Data Data Analysis MS->Data Detection

Figure 1. Gas Chromatography (GC) experimental workflow. (Max Width: 760px)

SFC_Workflow cluster_prep Sample Preparation cluster_sfc Supercritical Fluid Chromatography cluster_detection Detection Sample Isomeric Mixture Dissolution Dissolution in Modifier-Compatible Solvent Sample->Dissolution Autosampler Autosampler Dissolution->Autosampler Injection Column SFC Column (e.g., ACQUITY UPC² Torus) Autosampler->Column Pump CO2 Pump Pump->Column ModifierPump Modifier Pump ModifierPump->Column BPR Back Pressure Regulator Column->BPR Separation Detector PDA or Mass Spec BPR->Detector Data Data Analysis Detector->Data Detection

Figure 2. Supercritical Fluid Chromatography (SFC) experimental workflow. (Max Width: 760px)

Conclusion

The separation of ethyl-dimethoxybenzene isomers can be effectively achieved using both Gas Chromatography and Supercritical Fluid Chromatography.

  • GC offers high-resolution separation, particularly for volatile isomers, and benefits from well-established methodologies and instrumentation.

  • SFC provides a rapid and efficient alternative, often with superior performance for positional isomers and the added benefits of reduced organic solvent consumption and faster analysis times.[3]

The choice between these techniques will depend on the specific requirements of the analysis, including the desired resolution, speed, and scale. For challenging separations of positional isomers where high throughput is desired, SFC presents a compelling option. For routine analysis of volatile isomers, GC remains a robust and reliable choice. High-Performance Liquid Chromatography also offers a viable, albeit potentially slower, alternative for the separation of these isomers. Researchers are encouraged to consider the specific isomeric mixture and analytical goals when selecting the most appropriate separation strategy.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-1,4-dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Ethyl-1,4-dimethoxybenzene, safeguarding both personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to strict safety protocols is non-negotiable.

Key Safety Precautions:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors[1].

  • Ignition Sources: Keep the compound away from all sources of ignition[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves, protective clothing, and eye/face protection[1].

In the event of a spill, immediately evacuate unprotected personnel from the area. For containment, use an inert material to absorb the spill, then collect it into a suitable, labeled disposal container. Prevent the spill from entering drains, waterways, or soil[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[1].

  • Waste Classification: Determine the appropriate waste classification for this compound according to your institution's and local regulatory agency's guidelines.

  • Containerization: Place the waste material in a clearly labeled, sealed, and compatible container. Do not reuse empty containers of this chemical; they should be disposed of as unused product[1].

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it in regular trash[1].

Hazard and Protection Summary

For quick reference, the following table summarizes the key hazard classifications and recommended personal protective equipment for handling this compound.

CategoryInformationSource
Hazard Classifications Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE) Protective gloves, Protective clothing, Eye protection, Face protection[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate and Contain in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D E Consult Local Regulations and Institutional SOPs D->E F Arrange for Professional Waste Disposal E->F G Document Waste Disposal F->G

References

Personal protective equipment for handling 2-Ethyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2-Ethyl-1,4-dimethoxybenzene. This document provides immediate, critical safety information and operational protocols to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is mandatory to prevent exposure. The following tables summarize the required Personal Protective Equipment (PPE) and outline the chemical's hazard classification.

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[2]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves and protective clothing.[2]To prevent skin contact which can cause irritation.[1]
Respiratory Protection NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[2]To prevent respiratory irritation from dust, fumes, or vapors.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental protection. The following protocols provide a step-by-step guide for these operations.

Handling and Storage Protocol:

  • Ventilation: Use only in a well-ventilated area or outdoors.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and personal clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2] Keep the container locked up.[1]

Spill and Disposal Protocol:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]

  • Cleanup: For spills, use personal protective equipment.[2] Absorb with inert material or sweep up and place into a suitable container for disposal.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Always consult and adhere to applicable regional, national, and local laws and regulations for disposal.[2] Do not let the product enter drains, other waterways, or soil.[1]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Handling this compound A Preparation - Review SDS - Don appropriate PPE B Handling - Use in well-ventilated area - Avoid contact and inhalation A->B C Storage - Tightly closed container - Cool, dry, well-ventilated area B->C If not all material is used D Spill Response - Contain spill - Absorb with inert material B->D In case of a spill F Post-Handling - Wash hands thoroughly - Decontaminate work area B->F After handling is complete C->B For subsequent use E Disposal - Place in suitable container - Dispose at approved facility D->E F->E Dispose of contaminated PPE

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.